GSK2643943A
Description
Propriétés
IUPAC Name |
2-amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBPMZRTMXEIA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=CC3=C(C=C2)C(=C(N3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of GSK2643943A in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a novel small molecule inhibitor targeting the ubiquitin-proteasome system (UPS), a critical cellular machinery often dysregulated in cancer. Specifically, this compound functions as a potent and selective inhibitor of Ubiquitin Specific Peptidase 20 (USP20), a deubiquitinating enzyme (DUB).[1][2][3] DUBs are key regulators of protein stability and signaling pathways, making them attractive therapeutic targets in oncology.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical findings, experimental methodologies, and the signaling pathways involved.
Core Mechanism of Action: Inhibition of USP20
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of USP20.[1][2] USP20 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP20, this compound prevents the deubiquitination of specific target proteins, leading to their accumulation and subsequent degradation by the proteasome. This interference with protein homeostasis can trigger downstream cellular events, including cell cycle arrest, apoptosis, and sensitization to other anti-cancer therapies.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 160 nM | USP20/Ub-Rho | [1][2][5] |
Preclinical Efficacy in Oral Squamous Cell Carcinoma (OSCC)
Preclinical studies have demonstrated the anti-tumor efficacy of this compound, particularly in the context of oral squamous cell carcinoma (OSCC).[1] A key finding is the ability of this compound to sensitize cancer cells to oncolytic virus therapy.
In Vitro Findings in OSCC Cell Lines
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| SCC9 | This compound (1 μM, 5 μM) + oHSV-1 (T1012G) | Increased susceptibility to oncolysis | 50% loss of viability with 1 μM GSK + 0.01 MOI T1012G | [1] |
| SCC9 | This compound (1μM) + oHSV-1 (T1012G, 0.01 MOI) | Increased virus yields | - | [1] |
| SCC9 | This compound + oHSV-1 (T1012G, 1 MOI) | Markedly reduced cell viability | - | [1] |
| SCC9 | This compound | Upregulation of viral proteins | - | [1] |
| SCC9 | This compound | Increased accumulation of viral ICP8 and VP16 mRNA | - | [1] |
In Vivo Findings in an OSCC Mouse Model
| Animal Model | Treatment | Effect | Reference |
| SCC7 mouse model | This compound (intraperitoneal) + oHSV-1 T1012G (intratumoral) | Significantly reduced tumor volumes | [1] |
| SCC9 tumors | This compound (5 mg/kg, i.p., daily) | Potentiates oHSV-1-induced oncolysis | [1] |
Signaling Pathways
The ubiquitin-proteasome system, regulated by DUBs like USP20, is intricately linked to major signaling pathways implicated in cancer, including those governed by p53, NF-κB, and TGF-β.[3][4][6][7][8] While the direct downstream effectors of this compound-mediated USP20 inhibition are still under investigation, the general role of DUBs suggests potential modulation of these critical cancer-related pathways.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are representative protocols based on the methodologies suggested in the preclinical studies.
In Vitro Oncolysis Potentiation Assay
1. Cell Culture:
-
Culture SCC9 oral squamous carcinoma cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
2. Treatment:
-
Seed SCC9 cells in 96-well plates at a density of 5 x 10^3 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 μM, 5 μM) or vehicle control (e.g., DMSO).
-
Subsequently, infect the cells with oncolytic herpes simplex virus 1 (oHSV-1), such as T1012G, at a specific multiplicity of infection (MOI), for instance, 0.01 or 1.
3. Cell Viability Assay:
-
At desired time points post-infection (e.g., 48, 72 hours), assess cell viability using a standard method like the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence to quantify the percentage of viable cells relative to untreated controls.
4. Viral Yield Assay:
-
Culture and treat SCC9 cells in 6-well plates as described above.
-
At a specified time post-infection, harvest the cells and subject them to three freeze-thaw cycles to release viral particles.
-
Determine the viral titer of the lysate using a standard plaque assay on a permissive cell line (e.g., Vero cells).
5. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from treated and infected SCC9 cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for viral genes (e.g., ICP8, VP16) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative fold change in gene expression using the ΔΔCt method.
Caption: In vitro experimental workflow.
Conclusion
This compound is a promising anti-cancer agent that acts by inhibiting the deubiquitinase USP20. Its mechanism of action, centered on the disruption of the ubiquitin-proteasome system, leads to enhanced cancer cell death, especially when combined with oncolytic virus therapy in preclinical models of oral squamous cell carcinoma. Further research is warranted to elucidate the full spectrum of its downstream targets and to explore its therapeutic potential in a broader range of malignancies. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing investigation of this compound and other DUB inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multifaceted Roles of USP15 in Signal Transduction [mdpi.com]
- 8. Role of Deubiquitinases in Human Cancers: Potential Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2643943A in the Ubiquitin-Proteasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2643943A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including signal transduction and protein degradation. By inhibiting USP20, this compound modulates the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated substrates and subsequent downstream effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and its potential as a therapeutic agent, particularly in oncology. Detailed experimental protocols and quantitative data from preclinical studies are presented to support further research and development.
Introduction to the Ubiquitin-Proteasome System and USP20
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for protein degradation and homeostasis. The process involves the covalent attachment of ubiquitin, a small regulatory protein, to target substrates, marking them for degradation by the 26S proteasome. This process is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin chains, thereby rescuing substrates from degradation.
Ubiquitin-Specific Protease 20 (USP20) is a member of the largest subfamily of DUBs. It is implicated in the regulation of various cellular pathways, including cell cycle progression, DNA damage repair, and signal transduction. Dysregulation of USP20 activity has been linked to several diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound: A Selective USP20 Inhibitor
This compound is a novel deubiquitylating enzyme inhibitor that demonstrates high selectivity for USP20.[1][2] Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) of 160 nM for USP20 in a cell-free assay using a Ubiquitin-Rhodamine 110 (Ub-Rho) substrate.[1][3]
Mechanism of Action
This compound exerts its effects by blocking the catalytic activity of USP20, thereby preventing the removal of ubiquitin chains from its target substrates. This leads to the accumulation of polyubiquitinated proteins, which are then recognized and degraded by the 26S proteasome. The primary mechanism of action of this compound is therefore the modulation of protein stability through the inhibition of deubiquitination.
Impact on the TNFα-Induced NF-κB Signaling Pathway
A key signaling pathway regulated by USP20 is the Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for cell survival and inflammation. USP20 targets two key proteins in this pathway: p62 (also known as sequestosome-1) and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][4]
USP20 deubiquitinates K48-linked polyubiquitin (B1169507) chains on p62, stabilizing it and promoting the formation of a signaling complex with atypical Protein Kinase C (aPKC) and RIPK1.[1][2] This complex is essential for the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB, which upregulates the expression of pro-survival genes.
By inhibiting USP20, this compound prevents the deubiquitination of p62 and RIPK1, leading to their degradation. This disrupts the formation of the pro-survival signaling complex, thereby suppressing NF-κB activation and sensitizing cancer cells to apoptosis.
Preclinical Efficacy in Oral Squamous Cell Carcinoma
This compound has demonstrated anti-tumor efficacy in preclinical models of oral squamous cell carcinoma (OSCC).[1] In particular, it has been shown to potentiate the oncolytic effects of a herpes simplex virus (oHSV-1) in resistant OSCC cell lines.
In Vitro Studies
In the human OSCC cell line SCC9, this compound treatment rendered the cells more susceptible to oHSV-1 induced oncolysis.[1] At concentrations of 1 µM and 5 µM, this compound led to a significant drop in cell viability when combined with oHSV-1 infection.[1] Furthermore, a 1 µM concentration of this compound resulted in a notable increase in virus yields.[1]
In Vivo Studies
In a subcutaneous xenograft model using SCC9 cells, the combination of this compound (5 mg/kg, i.p., daily for 6 days) and oHSV-1 (T1012G) resulted in a significant reduction in tumor volume compared to either treatment alone. A similar synergistic anti-tumor effect was observed in a murine SCC7 xenograft model.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value/Result | Cell Line/Model | Reference |
| IC50 (USP20/Ub-Rho) | 160 nM | Cell-free | [1][3] |
| In Vitro Cell Viability | 50% loss of SCC9 viability with 1 µM this compound + 0.01 MOI oHSV-1 | SCC9 | [1] |
| In Vivo Tumor Growth | Significant reduction in tumor volume with this compound (5 mg/kg) + oHSV-1 vs. monotherapy (p < 0.001) | SCC9 Xenograft | [5] |
Experimental Protocols
USP20 Inhibition Assay (IC50 Determination)
This protocol is based on a fluorescent assay using a Ubiquitin-Rhodamine 110 (Ub-Rho) substrate.
Materials:
-
Recombinant human USP20
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho)
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of recombinant USP20 (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 5 µL of Ub-Rho (final concentration ~100 nM) to each well.
-
Immediately read the fluorescence intensity every minute for 30 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Plot the reaction velocity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Cell Viability and Oncolysis Potentiation Assay
Materials:
-
SCC9 human oral squamous cell carcinoma cell line
-
This compound
-
Oncolytic Herpes Simplex Virus-1 (oHSV-1, e.g., T1012G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed SCC9 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5 µM) for 24 hours.
-
Infect the cells with oHSV-1 at a specific multiplicity of infection (MOI, e.g., 0.01).
-
Incubate the plates for an additional 48-72 hours.
-
Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
For virus yield, collect cell lysates at different time points post-infection, perform serial dilutions, and determine the viral titer using a plaque assay on a permissive cell line (e.g., Vero cells).
In Vivo Xenograft Study
Materials:
-
6-8 week old female nude mice
-
SCC9 cells
-
This compound
-
oHSV-1 (T1012G)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 SCC9 cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, oHSV-1 alone, this compound + oHSV-1).
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study.
-
Administer oHSV-1 (e.g., 1 x 10^7 PFU) or vehicle via intratumoral (i.t.) injection on specified days (e.g., day 1, 4, and 7).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Assessment of Oncolytic Virus Efficiency | LIDE Biotech [lidebiotech.com]
- 3. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GSK2643943A: A Technical Guide to a Selective USP20 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK2643943A, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20). This document details its mechanism of action, quantitative biochemical and cellular data, relevant signaling pathways, and comprehensive experimental protocols for its study.
Core Compound Properties and Activity
This compound is a cell-penetrant inhibitor that specifically targets the deubiquitinating enzyme (DUB) USP20. It has been identified as a valuable tool for investigating the cellular functions of USP20 and as a potential therapeutic agent, particularly in oncology.
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of USP20, thereby preventing the removal of ubiquitin from its substrate proteins.[1] This leads to an accumulation of ubiquitinated substrates, altering their stability, localization, and function, which in turn impacts downstream cellular processes. Recent studies have shown that treatment with this compound leads to the accumulation of ubiquitinated forms of USP20 substrates, such as RETREG1.[2]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Substrate | IC50 (nM) | Reference(s) |
| USP20 | Ub-Rho | 160 | [1][3][4][5][6][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration(s) | Reference(s) |
| SCC9 (Oral Squamous Carcinoma) | Cell Viability (in combination with oHSV-1) | Significant drop in viability | 1 µM, 5 µM | [1] |
| SCC9 | oHSV-1 T1012G productive infection | Notable increase in virus yields | 1 µM | [1] |
| SCC9 | Western Blot | Increased protein accumulation of Ubiquitin | 1 µM | [8] |
| HEK293FT | Immunoprecipitation | Elevated levels of RETREG1 ubiquitination | Not specified | [2] |
Signaling Pathways Modulated by this compound
USP20 is implicated in several key cellular pathways, primarily through its role in protein stabilization. Inhibition of USP20 by this compound can, therefore, have significant downstream consequences. A notable pathway involves the regulation of autophagy.
USP20 has been shown to deubiquitinate and stabilize Unc-51 like autophagy activating kinase 1 (ULK1) and the reticulophagy receptor RETREG1 (also known as FAM134B), both of which are crucial for initiating autophagy and selective autophagy of the endoplasmic reticulum (reticulophagy), respectively.[2][9] By inhibiting USP20, this compound prevents the deubiquitination of these proteins, leading to their degradation and a subsequent impact on autophagy.
References
- 1. ULK1 ubiquitylation is regulated by phosphorylation on its carboxy terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and validation of selective deubiquitinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP20 deubiquitinates and stabilizes the reticulophagy receptor RETREG1/FAM134B to drive reticulophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. ULK1 cycling: The ups and downs of the autophagy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-565154 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. USP20 deubiquitinates and stabilizes the reticulophagy receptor RETREG1/FAM134B to drive reticulophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of GSK2643943A: A USP20 Inhibitor for Cancer Therapy
A Technical Overview for Researchers and Drug Development Professionals
Introduction
GSK2643943A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including signal transduction and protein degradation.[1][2] With a half-maximal inhibitory concentration (IC50) of 160 nM for USP20/Ub-Rho, this compound has emerged as a valuable tool for studying the biological functions of USP20 and as a potential therapeutic agent, particularly in the field of oncology.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, consolidating available data for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
While specific details regarding the initial high-throughput screening campaign that led to the identification of this compound are not extensively published in the public domain, the discovery of potent and selective DUB inhibitors typically involves screening large compound libraries against the target enzyme. Following the identification of initial "hits," a process of lead optimization is undertaken to improve potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and evaluation of structural analogs to establish a structure-activity relationship (SAR).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C17H12FN3 | [4] |
| CAS Number | 2449301-27-1 | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the deubiquitinase activity of USP20.[1] USP20 is known to regulate the stability and activity of numerous proteins involved in critical cellular signaling pathways. By inhibiting USP20, this compound can modulate these pathways, leading to its observed anti-tumor effects.
One of the key pathways influenced by USP20 is the NF-κB signaling pathway . USP20 has been shown to regulate this pathway, which is crucial for inflammation, immunity, and cell survival.[5]
The following diagram illustrates the general role of a DUB, such as USP20, in protein ubiquitination, a fundamental process in cellular regulation.
Caption: General mechanism of protein ubiquitination and deubiquitination by USP20, and the inhibitory action of this compound.
Experimental Protocols
While the precise, proprietary protocols used by GlaxoSmithKline for the development of this compound are not publicly available, this section outlines general methodologies for key experiments cited in the evaluation of USP20 inhibitors.
Biochemical Assay for USP20 Inhibition
A common method to assess the inhibitory activity of compounds against USP20 is a fluorescence-based assay.
Principle: This assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine110 or Ubiquitin-AMC (7-amido-4-methylcoumarin), which is cleaved by USP20 to release a fluorescent signal. The inhibition of this cleavage by a compound leads to a decrease in the fluorescent signal.
General Protocol:
-
Reagents: Recombinant human USP20 enzyme, fluorogenic ubiquitin substrate (e.g., Ub-Rhodamine110), assay buffer, and test compound (this compound).
-
Procedure: a. The test compound is serially diluted and incubated with the USP20 enzyme in an appropriate assay buffer. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths. d. The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays for USP20 Target Engagement
Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
Principle: These assays often involve overexpressing a tagged version of the target protein and then measuring the effect of the inhibitor on a downstream signaling event or the stability of a known USP20 substrate.
General Protocol (Western Blot-based):
-
Cell Culture: Human cancer cell lines (e.g., oral squamous cell carcinoma lines like SCC9) are cultured under standard conditions.[1]
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against USP20 substrates or downstream signaling molecules.
-
Analysis: Changes in the protein levels of USP20 substrates are quantified to assess the inhibitory effect of this compound.
The following diagram illustrates a typical workflow for evaluating a USP20 inhibitor.
Caption: A generalized workflow for the discovery and preclinical development of a small molecule inhibitor like this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated anti-tumor efficacy in in vitro models of oral squamous cell carcinoma (OSCC).[1]
| Assay | Cell Line | Treatment | Result | Reference |
| Cell Viability | SCC9 | 1 µM and 5 µM this compound + 0.01 MOI T1012 (oHSV-1) | Significant drop in cell viability (R50%) | [1] |
| Viral Yield | SCC9 | 1 µM this compound + 0.01 MOI T1012G (oHSV-1) | Notable increase in virus yields | [1] |
| Protein Expression | SCC9 | 1 µM this compound | Upregulation of viral proteins at various phases | [1] |
In Vivo Activity
Preclinical in vivo studies have been conducted to evaluate the anti-tumor effects of this compound, often in combination with other therapies.
| Animal Model | Treatment | Dosing | Result | Reference |
| Subcutaneous SCC9 Xenograft | This compound + oHSV-1 T1012G | 5 mg/kg, i.p., daily for 6 days | Potentiated oHSV-1-induced oncolysis; visible drop in tumor volumes | [1] |
| SCC7 Mouse Model | This compound + oHSV-1 T1012G | 2.5 mg/kg, i.p., daily for 9 days | Significantly reduced tumor volumes | [1] |
Conclusion
This compound is a potent and specific inhibitor of USP20 that has shown promise in preclinical models of cancer. Its ability to modulate key signaling pathways through the inhibition of USP20 makes it a valuable research tool and a potential candidate for further therapeutic development. The data presented in this guide highlight the initial findings and provide a foundation for future investigations into the full therapeutic potential of this compound. Further disclosure of its discovery and detailed development process by GlaxoSmithKline would be invaluable to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2643943A: A Technical Guide to its Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 20 (USP20).[1][2] Emerging research has highlighted its potential as an anti-cancer agent, with demonstrated efficacy in preclinical models of various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and oral squamous cell carcinoma (OSCC).[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effect on tumor growth, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: Targeting the USP20-HIF1A Axis in T-Cell Acute Lymphoblastic Leukemia
Recent studies have elucidated a critical signaling pathway through which this compound exerts its anti-tumor effects in T-ALL.[3] USP20 has been identified as a super-enhancer-regulated gene that is highly expressed in T-ALL.[3] Its primary function in this context is the deubiquitination and subsequent stabilization of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF1A).[3]
HIF1A is a key transcription factor that plays a central role in cellular adaptation to hypoxic conditions, which are often found in the tumor microenvironment.[4] By promoting the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF1A contributes to tumor progression and resistance to therapy.[4][5]
Under normal oxygen conditions (normoxia), HIF1A is hydroxylated, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] However, in the hypoxic tumor microenvironment, this degradation is inhibited. USP20 further promotes HIF1A stability by removing ubiquitin chains, thereby enhancing its transcriptional activity and promoting T-ALL progression.[3]
This compound, by inhibiting USP20, prevents the deubiquitination of HIF1A, leading to its degradation and a subsequent reduction in the expression of its target genes.[3] This disruption of the USP20-HIF1A signaling axis ultimately results in the inhibition of T-ALL cell proliferation and survival.[3]
Quantitative Data on Anti-Tumor Efficacy
In Vitro Activity
This compound has been characterized as a potent inhibitor of USP20.
| Compound | Target | IC50 (nM) | Assay |
| This compound | USP20/Ub-Rho | 160 | Cell-free assay |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][2] |
In the context of T-ALL, knockdown of USP20 has been shown to increase apoptosis and inhibit the proliferation of T-ALL cells.[3] While specific IC50 values for this compound in T-ALL cell lines are not yet publicly available, the demonstrated anti-tumor effects of the compound in vivo suggest a potent inhibition of cancer cell viability.[3]
For oral squamous cell carcinoma (OSCC), this compound has been shown to render SCC9 cells more susceptible to oncolytic virus-induced cell death.[2]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.
| Cancer Type | Animal Model | Treatment | Dosing Regimen | Observed Effect | Source |
| T-ALL | Not specified | This compound | Not specified | Similar anti-tumor effects to USP20 knockdown, which reduced tumor growth and improved survival. | [3] |
| OSCC (SCC9) | Subcutaneous Xenograft | This compound (alone) | Intraperitoneal, daily for 6 days | Visible drop in tumor volumes. | [2] |
| OSCC (SCC9) | Subcutaneous Xenograft | This compound + oHSV-1 T1012G | Intraperitoneal, daily for 6 days + intratumoral virus | Significantly reduced tumor volumes compared to single agents. | [2] |
| OSCC (SCC7) | Subcutaneous Xenograft | This compound (alone) | Intraperitoneal, daily for 9 days | Visible drop in tumor volumes. | [2] |
| OSCC (SCC7) | Subcutaneous Xenograft | This compound + oHSV-1 T1012G | Intraperitoneal, daily for 9 days + intratumoral virus | Significantly reduced tumor volumes compared to single agents. | [2] |
Experimental Protocols
In Vitro Cell Viability and Proliferation Assays (General Protocol)
A general protocol for assessing the in vitro effect of this compound on cancer cell lines is outlined below. Specific cell lines and conditions would be adapted based on the cancer type being studied (e.g., T-ALL or OSCC cell lines).
-
Cell Culture: T-ALL cell lines (e.g., Jurkat, MOLT-4) or OSCC cell lines (e.g., SCC9, SCC7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: A dilution series of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability/Proliferation Assay: A viability or proliferation reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The appropriate signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Tumor Model (General Protocol)
The following is a general protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
-
Cell Preparation: A suspension of cancer cells (e.g., T-ALL or OSCC cell lines) is prepared in a suitable medium, often mixed with Matrigel.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Randomization: Once tumors reach a predetermined volume, mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Treatment Administration: this compound is administered via the specified route (e.g., intraperitoneal injection) at the designated dose and schedule.
-
Monitoring: Tumor volumes and mouse body weights are measured at regular intervals throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects. Tumor growth inhibition (TGI) can be calculated.
Conclusion and Future Directions
This compound is a promising USP20 inhibitor with demonstrated anti-tumor activity in preclinical models of T-ALL and OSCC. Its mechanism of action in T-ALL, involving the destabilization of the oncoprotein HIF1A, provides a strong rationale for its clinical development. Further research is warranted to fully elucidate the quantitative aspects of its efficacy in various cancer types, to explore potential biomarkers of response, and to evaluate its safety and efficacy in clinical trials. The synergistic effect observed with oncolytic viruses in OSCC also suggests that combination therapies may be a particularly effective strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. Regulation of HIF-1α signaling and chemoresistance in acute lymphocytic leukemia under hypoxic conditions of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
Investigating the Cellular Targets of GSK2643943A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a small molecule inhibitor that has been identified as a potent and specific inhibitor of Ubiquitin Specific Peptidase 20 (USP20), a deubiquitylating enzyme (DUB).[1][2][3][4] DUBs play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability and function. The dysregulation of DUBs has been implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the cellular targets of this compound, with a focus on USP20, and details the experimental methodologies to investigate its mechanism of action.
Core Target: Ubiquitin Specific Peptidase 20 (USP20)
The primary cellular target of this compound is USP20.[1][2][3][4] This has been determined through in vitro enzymatic assays.
Quantitative Data: In Vitro Potency
The inhibitory activity of this compound against USP20 has been quantified, providing a key measure of its potency.
| Compound | Target | Assay Substrate | IC50 (nM) | Reference |
| This compound | USP20 | Ub-Rho | 160 | [1][2][3][4] |
Cellular Signaling Pathways Modulated by this compound
Inhibition of USP20 by this compound has been shown to impact cellular signaling pathways, primarily the NF-κB pathway, through the stabilization of key signaling components.
TNFα-Induced NF-κB Signaling Pathway
USP20 is a positive regulator of the TNFα-induced NF-κB signaling pathway. It achieves this by deubiquitinating and stabilizing p62 (sequestosome-1) and Receptor-Interacting Protein Kinase 1 (RIPK1). Inhibition of USP20 by this compound would, therefore, be expected to lead to the accumulation of ubiquitinated p62 and RIPK1, targeting them for proteasomal degradation and subsequently dampening NF-κB signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.
In Vitro Deubiquitinase (DUB) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against USP20.
Materials:
-
Recombinant human USP20 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-AMC (Ub-AMC) substrate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add recombinant USP20 enzyme (e.g., 5 µL of a 2x stock solution) to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 or Ub-AMC substrate (e.g., 10 µL of a 2x stock solution).
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., 485/535 nm for Rhodamine 110; 350/460 nm for AMC).
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to USP20 in a cellular context.
Materials:
-
Cell line expressing USP20 (e.g., HEK293T, HeLa)
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Anti-USP20 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
Cool the tubes on ice and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP20 in each sample by Western blotting using an anti-USP20 antibody.
-
Quantify the band intensities and plot the fraction of soluble USP20 as a function of temperature for both the DMSO and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In-Cell Ubiquitination Assay
Objective: To assess the effect of this compound on the ubiquitination status of a USP20 substrate (e.g., p62).
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody for immunoprecipitation (e.g., anti-p62)
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blotting (e.g., anti-ubiquitin, anti-p62)
Procedure:
-
Culture cells and treat with this compound or DMSO for the desired time. In the last few hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in the specialized lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with the anti-p62 antibody for immunoprecipitation.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of p62. A smear of higher molecular weight bands in the this compound-treated lane compared to the control indicates increased ubiquitination.
-
The membrane can be stripped and re-probed with the anti-p62 antibody to confirm equal loading of the immunoprecipitated protein.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for identifying and validating DUB inhibitors and their cellular targets.
Conclusion
This compound is a valuable tool for probing the function of USP20 in cellular processes. Its specificity for USP20 allows for the dissection of its role in various signaling pathways, most notably the NF-κB pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the cellular targets and mechanism of action of this compound and other DUB inhibitors. A thorough characterization, including broader selectivity profiling and quantitative proteomics, will further enhance our understanding of the therapeutic potential of targeting USP20.
References
In-Depth Technical Guide: The Impact of GSK2643943A on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2643943A is a potent and specific small molecule inhibitor of Ubiquitin Specific Peptidase 20 (USP20), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including the DNA damage response and cell cycle regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cell cycle progression. By inhibiting USP20, this compound disrupts the stability of key regulatory proteins, leading to cell cycle checkpoint abrogation and reduced cell proliferation. This document details the underlying signaling pathways, presents available quantitative data, and provides established experimental protocols for investigating the effects of this compound.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. The ubiquitin-proteasome system plays a critical role in controlling the levels of key cell cycle proteins, and deubiquitinating enzymes (DUBs) are emerging as important regulators of this process.
This compound has been identified as a specific inhibitor of USP20.[1] USP20 has been shown to play a crucial role in the DNA damage response (DDR) by stabilizing Claspin, a key mediator of the ATR-Chk1 signaling pathway.[2][3] This pathway is essential for the S-phase checkpoint, which halts DNA replication to allow for the repair of damaged DNA. By inhibiting USP20, this compound is predicted to destabilize Claspin, leading to a compromised S-phase checkpoint and potential cell cycle arrest or apoptosis, particularly in cancer cells experiencing replicative stress.
Core Mechanism of Action: The HERC2-USP20-Claspin Signaling Axis
The primary mechanism through which this compound is understood to impact cell cycle progression is by disrupting the HERC2-USP20-Claspin signaling axis.[2][3]
-
HERC2 E3 Ubiquitin Ligase: Under normal conditions, the E3 ubiquitin ligase HERC2 polyubiquitinates USP20, targeting it for proteasomal degradation.[3]
-
USP20 Deubiquitinase: USP20, in turn, removes polyubiquitin (B1169507) chains from Claspin, a critical scaffolding protein in the ATR-Chk1 signaling pathway. This deubiquitination stabilizes Claspin.[2][4]
-
Claspin and ATR-Chk1 Signaling: Stable Claspin is essential for the activation of the checkpoint kinase Chk1 by the ATR kinase in response to DNA damage or replication stress. Activated Chk1 then phosphorylates downstream targets to halt cell cycle progression and promote DNA repair.[2][4]
Inhibition of USP20 by this compound is expected to lead to the accumulation of polyubiquitinated Claspin, resulting in its proteasomal degradation. The subsequent loss of Claspin would impair the activation of the ATR-Chk1 signaling pathway, thereby abrogating the S-phase checkpoint.
Quantitative Data on the Effects of USP20 Inhibition
While direct quantitative data for this compound's effect on cell cycle phase distribution and specific cell cycle protein levels are not extensively available in the public domain, studies on the effects of USP20 knockdown provide strong surrogate data.
Table 1: Effect of USP20 Knockdown on Cell Proliferation
| Cell Line | Assay | Treatment | Result | Reference |
| A549 | Cell Proliferation Assay | USP20 siRNA | Reduced sensitivity to hydroxyurea (B1673989) (HU) treatment | [3] |
| Gastric Cancer Cells | Cell Proliferation Assay | Low USP20 expression | Promoted cell proliferation and accelerated G1 to S phase transition | [5] |
Table 2: Effect of USP20 Inhibition/Knockdown on Protein Levels and Interactions
| Target Protein | Cell Line | Treatment | Effect | Reference |
| Claspin | 293T | USP20 siRNA + HU/UV | Decreased Claspin protein levels | [2] |
| Claspin Ubiquitination | 293T | MYC-USP20 co-transfection | Decreased K48-linked polyubiquitination of Claspin | [4] |
| Chk1 Phosphorylation | 293T | USP20 siRNA + HU | Delayed HU-induced Chk1 activation | [6] |
| RETREG1 Ubiquitination | HEK293FT | This compound | Increased ubiquitination of RETREG1 | [7] |
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[8]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle phase distribution following treatment with this compound.
Materials:
-
Cells treated with this compound or DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[2][4][9][10]
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to determine the effect of this compound on the protein levels of key cell cycle regulators.
Materials:
-
Cells treated with this compound or DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Claspin, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[11][12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: HERC2-USP20-Claspin signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating the effects of this compound on cell cycle progression.
Conclusion
This compound, as a specific inhibitor of USP20, holds promise as a therapeutic agent by targeting the intricate machinery of cell cycle regulation. Its mechanism of action through the destabilization of Claspin and subsequent impairment of the S-phase checkpoint provides a clear rationale for its anti-proliferative effects. While further studies are needed to provide direct quantitative data on the effects of this compound on cell cycle phase distribution and the expression of key cell cycle proteins, the existing evidence from USP20 knockdown studies strongly supports its role as a modulator of cell cycle progression. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise impact of this compound and to explore its potential in cancer therapy.
References
- 1. HERC2/USP20 coordinates CHK1 activation by modulating CLASPIN stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. academic.oup.com [academic.oup.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. The emerging role of ubiquitin-specific protease 20 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HERC2/USP20 coordinates CHK1 activation by modulating CLASPIN stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. bio-rad.com [bio-rad.com]
The Pharmacodynamics of GSK2643943A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20), a deubiquitinating enzyme (DUB).[1][2][3][4] DUBs are critical regulators of the ubiquitin-proteasome system, which governs protein turnover and signaling pathways integral to cellular homeostasis. Dysregulation of DUB activity is implicated in the pathophysiology of numerous diseases, including cancer.[4] this compound, by targeting USP20, offers a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on key signaling pathways.
Core Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of USP20.[1] USP20 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation or modulating their activity and localization. By inhibiting USP20, this compound prevents the deubiquitination of USP20 substrates, leading to their increased ubiquitination and subsequent degradation or altered function. This targeted intervention can influence a variety of cellular processes, including cell proliferation, survival, and response to therapy.
Quantitative Data
The inhibitory potency of this compound against USP20 has been determined through biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target/Substrate | Reference |
| IC50 | 160 nM | USP20/Ub-Rho | [1][3][5] |
Signaling Pathways Modulated by this compound
Inhibition of USP20 by this compound has been shown to directly impact key cellular signaling pathways implicated in cancer pathogenesis.
NF-κB Signaling Pathway
Recent studies have elucidated the role of USP20 as a positive regulator of the TNFα-induced NF-κB signaling pathway.[6][7] USP20 achieves this by deubiquitinating and stabilizing the scaffolding protein p62 (sequestosome-1), a crucial component in the activation of the NF-κB cascade.[7] By inhibiting USP20, this compound is predicted to decrease the stability of p62, leading to the attenuation of NF-κB signaling. This, in turn, can sensitize cancer cells to apoptosis.[7]
Caption: this compound inhibits USP20, leading to p62 degradation and reduced NF-κB activation.
Wnt/β-catenin Signaling Pathway
USP20 has been identified as a novel regulator of the Wnt/β-catenin signaling pathway.[2] It directly deubiquitinates and stabilizes β-catenin, a key transcriptional co-activator in this pathway.[2] Elevated levels of β-catenin are a hallmark of many cancers, contributing to cell proliferation, invasion, and chemoresistance.[2] By inhibiting USP20, this compound is expected to increase the ubiquitination and subsequent degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.
Caption: this compound inhibits USP20, promoting β-catenin degradation and suppressing Wnt signaling.
Experimental Protocols
Biochemical Assay: USP20 Inhibitor Screening
This protocol describes a representative fluorescence-based assay for measuring the inhibitory activity of compounds like this compound against USP20.
Principle: The assay utilizes a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110.[1][8][9] In its intact form, the fluorescence of the attached fluorophore is quenched. Upon cleavage of the isopeptide bond by active USP20, the fluorophore is released, resulting in a quantifiable increase in fluorescence.
Materials:
-
Purified recombinant human USP20 enzyme
-
Ubiquitin-AMC or Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add a fixed amount of USP20 enzyme to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-fluorophore substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) or at a fixed endpoint. The excitation/emission wavelengths will depend on the fluorophore used (e.g., ~350/460 nm for AMC).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a fluorescence-based biochemical assay to determine the IC50 of this compound.
In Vivo Efficacy Study: Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model of OSCC.
Principle: Human OSCC cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time to assess the compound's efficacy.
Materials:
-
Human oral squamous cell carcinoma cell line (e.g., SCC9)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture SCC9 cells under standard conditions.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 5 mg/kg, daily for 6 days).[1]
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
The study is terminated when tumors in the control group reach a pre-defined size, or at a specified time point.
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Caption: Experimental workflow for an in vivo xenograft study of this compound in an OSCC model.
Conclusion and Future Directions
This compound is a selective inhibitor of USP20 with demonstrated in vitro potency and in vivo anti-tumor activity. Its mechanism of action, through the destabilization of key oncoproteins like p62 and β-catenin, provides a strong rationale for its development as a therapeutic agent in cancers driven by aberrant NF-κB and Wnt/β-catenin signaling. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other USP20 inhibitors.
Future research should focus on a comprehensive selectivity profiling of this compound against a broader panel of DUBs to fully understand its specificity. Elucidating the full spectrum of USP20 substrates through proteomic approaches will further clarify the downstream consequences of its inhibition. Additionally, exploring the efficacy of this compound in combination with other anti-cancer agents, particularly those that are impacted by the NF-κB and Wnt pathways, could reveal synergistic therapeutic strategies. The potential for USP20 inhibition to overcome chemoresistance also warrants further investigation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. USP20 positively regulates tumorigenesis and chemoresistance through β-catenin stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | USP20 inhibitor | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
The Potential of GSK2643943A in Oral Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, with a pressing need for novel therapeutic strategies. The ubiquitin-proteasome system (UPS) has emerged as a critical regulator of various cellular processes implicated in cancer, including cell cycle progression, signal transduction, and protein degradation.[1][2] Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, are gaining attention as potential therapeutic targets.[3][4] This technical guide provides an in-depth overview of GSK2643943A, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Peptidase 20 (USP20), and explores its potential in the context of oral cancer research.[5] Recent studies have highlighted the role of DUBs in the pathophysiology of OSCC, suggesting that their inhibition could be a promising therapeutic avenue.[3]
Core Compound Details: this compound
This compound is a small molecule inhibitor that specifically targets the deubiquitinating enzyme USP20.[5] Its inhibitory action blocks the removal of ubiquitin from substrate proteins, thereby marking them for degradation and altering downstream cellular pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (E)-2-amino-6-(3-fluorostyryl)-1H-indole-3-carbonitrile |
| Molecular Formula | C₁₇H₁₂FN₃ |
| Molecular Weight | 277.30 g/mol |
| CAS Number | 2449301-27-1 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in the context of its target inhibition and its effects on oral cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / Target | Value | Notes |
| IC₅₀ | USP20/Ub-Rho | 160 nM | Direct enzymatic inhibition.[5] |
| Cell Viability | SCC9 | Significant drop (~50%) at 1 µM | In combination with 0.01 MOI of oncolytic HSV-1 (T1012G).[5] |
| Cell Viability | SCC9 | Significant drop (>50%) at 5 µM | In combination with 0.01 MOI of oncolytic HSV-1 (T1012G).[5] |
Table 2: In Vivo Efficacy of this compound in OSCC Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| BALB/c nude mice | SCC9 | This compound + oHSV-1 T1012G | 5 mg/kg (i.p., daily for 6 days) | Significant reduction in tumor volume compared to either treatment alone.[5] |
| C3H/HeN mice | SCC7 | This compound + oHSV-1 T1012G | 2.5 mg/kg (i.p., daily for 9 days) | Significant reduction in tumor volume compared to either treatment alone.[5] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting USP20, a deubiquitinating enzyme that has been shown to be overexpressed in OSCC.[6] A key substrate of USP20 in head and neck squamous cell carcinoma (HNSCC), which includes OSCC, is Cathepsin L (CTSL).[1][7] USP20 deubiquitinates and stabilizes CTSL, preventing its degradation.[1][7] Elevated levels of CTSL are associated with the promotion of epithelial-to-mesenchymal transition (EMT) and cancer stem cell renewal, which contribute to increased metastatic potential and chemoresistance.[7][8] By inhibiting USP20, this compound is hypothesized to decrease the stability of CTSL, leading to its degradation and a subsequent reduction in the malignant phenotype of oral cancer cells.
Caption: Proposed signaling pathway of this compound in oral cancer.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in oral cancer research. These are based on standard laboratory procedures and should be adapted to specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on oral cancer cell lines.
Materials:
-
Oral squamous carcinoma cell lines (e.g., SCC9, SCC7)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed oral cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., USP20, CTSL) following treatment with this compound.
Materials:
-
Oral cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP20, anti-CTSL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Subcutaneous Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or C3H/HeN)
-
Oral cancer cell lines (e.g., SCC9, SCC7)
-
This compound formulation for injection
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest oral cancer cells during their exponential growth phase. Resuspend the cells in a mixture of sterile PBS or culture medium and Matrigel (optional, to improve tumor formation) at a concentration of 1x10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via the appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue monitoring tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical preclinical research workflow for evaluating a novel compound like this compound in oral cancer.
References
- 1. USP20 competitively binds to STUB1 to enhance CTSL expression and promote epithelial-mesenchymal transition in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Evolving role of deubiquitinating enzymes in oral cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of ubiquitin-specific protease 20 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 7. USP20 competitively binds to STUB1 to enhance CTSL expression and promote epithelial‐mesenchymal transition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Therapeutic Potential of GSK2643943A: A Novel Deubiquitinating Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2643943A is a novel small molecule inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 20 (USP20).[1][2][3] The ubiquitin-proteasome system is a critical regulator of protein homeostasis and its dysregulation is implicated in numerous diseases, including cancer.[4][5][6] DUBs, by reversing the process of ubiquitination, are emerging as key therapeutic targets.[4][5][7] This document provides a comprehensive overview of the preliminary preclinical data on this compound, including its in vitro activity, proposed mechanism of action, and initial findings in cell-based and in vivo models. The information presented herein is intended to provide a foundational understanding of this compound for researchers and drug development professionals.
Introduction to this compound
This compound is a potent and selective inhibitor of USP20, a deubiquitinating enzyme that has been implicated in the regulation of various cellular processes, including signal transduction and protein degradation.[1][2][3][5] By targeting USP20, this compound offers a promising therapeutic strategy for diseases where USP20 activity is dysregulated, such as in certain types of cancer.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of this compound.
Table 1: In Vitro Enzymatic Activity
| Target | Assay Format | IC50 (nM) | Reference |
| USP20/Ub-Rho | Cell-free assay | 160 | [1][2][3] |
Table 2: In Vitro Cellular Activity
| Cell Line | Treatment | Effect | Concentration | Reference |
| SCC9 | This compound + oHSV-1 T1012G | Significant drop in viability (R50%) | 5 µM GSK + 0.01 MOI T1012G | [1] |
| SCC9 | This compound + oHSV-1 T1012G | 50% loss of viability | 1 µM GSK + 0.01 MOI T1012G | [1] |
| SCC9 | This compound | Increased accumulation of viral ICP8 and VP16 mRNA | Not Specified | [1] |
| SCC9 | This compound | Upregulated expression of viral proteins | Not Specified | [1] |
Table 3: In Vivo Efficacy in Xenograft Models
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| SCC9 tumors | This compound (combination) | 5 mg/kg, i.p., daily for 6 days + intratumoral T1012G | Potentiates oHSV-1-induced oncolysis | [1] |
| SCC7 mouse model | This compound (alone) | Intraperitoneal, daily for 9 days | Not Specified | [1] |
| SCC7 mouse model | This compound (combination) | Intraperitoneal, daily for 9 days + intratumoral T1012G | Visible drop in tumor volumes | [1] |
Experimental Protocols
In Vitro USP20 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against USP20.
-
Methodology:
-
Recombinant human USP20 and a fluorogenic ubiquitin-rhodamine 110-glycine (Ub-Rho) substrate are used.
-
The assay is performed in a buffer containing HEPES, DTT, and BSA.
-
This compound is serially diluted in DMSO and pre-incubated with USP20.
-
The enzymatic reaction is initiated by the addition of the Ub-Rho substrate.
-
The reaction is monitored by measuring the increase in fluorescence intensity (excitation/emission wavelengths) over time using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
Methodology:
-
SCC9 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound, alone or in combination with oncolytic herpes simplex virus-1 (oHSV-1).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and dose-response curves are generated.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Methodology:
-
Female athymic nude mice are subcutaneously inoculated with SCC7 cells.
-
When tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, oHSV-1 alone, this compound + oHSV-1).
-
This compound is administered via intraperitoneal (i.p.) injection daily.
-
oHSV-1 is administered via intratumoral injection on specified days.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Signaling Pathways and Mechanisms of Action
The Ubiquitin-Proteasome System and DUBs
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells.[6] Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, often targeting it for degradation by the proteasome.[5] Deubiquitinating enzymes (DUBs) reverse this process by removing ubiquitin, thereby regulating protein stability and function.[5][7]
Caption: The Ubiquitin-Proteasome System and the Role of DUBs.
Proposed Mechanism of Action of this compound
This compound inhibits USP20, leading to the accumulation of ubiquitinated substrate proteins that would otherwise be deubiquitinated by USP20. This disruption of protein homeostasis can lead to cellular stress and apoptosis, particularly in cancer cells that are often more reliant on specific protein degradation pathways for survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Studies of Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assessment of GSK2643943A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2643943A is a deubiquitinating enzyme (DUB) inhibitor targeting USP20, which is under investigation for its potential as an anti-cancer therapeutic.[1] The assessment of its effect on cell viability is a critical step in preclinical development. This document provides a detailed protocol for determining the in vitro efficacy of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cellular metabolic activity as an indicator of cell viability.[2]
Introduction
The MTT assay is a quantitative and reliable method for assessing cell viability.[2] Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of living cells.[2] This protocol outlines the necessary steps to evaluate the cytotoxic or cytostatic effects of this compound on a selected cancer cell line.
Data Presentation
The results of the cell viability assay can be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound. The following table is an example of how to present the quantitative data obtained from an MTT assay after a 48-hour treatment with this compound.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 0.987 | 0.063 | 78.7 |
| 5 | 0.621 | 0.041 | 49.5 |
| 10 | 0.315 | 0.028 | 25.1 |
| 25 | 0.158 | 0.019 | 12.6 |
| 50 | 0.079 | 0.011 | 6.3 |
Experimental Protocols
Materials
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Method
1. Cell Seeding: a. Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[2] f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).[2] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
3. MTT Assay: a. Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2] b. Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2] c. After the incubation, carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[3] e. Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.
4. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) * 100 c. Plot the % cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound.
Signaling Pathway Inhibition
Caption: this compound inhibits USP20, leading to apoptosis.
References
Application Note and Protocol for the Preparation of GSK2643943A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2643943A is a potent and specific inhibitor of the deubiquitinating enzyme (DUB) USP20, with an IC50 of 160 nM for the USP20/Ub-Rho complex.[1][2] It has demonstrated anti-tumor efficacy and is a valuable tool for research in areas such as oral squamous cell carcinoma.[1][3] Accurate and consistent preparation of a this compound stock solution is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][2][4]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. This information is essential for accurate calculations and solution preparation.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₇H₁₂FN₃ | [1] |
| Molecular Weight | 277.30 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | >98% (HPLC) | [4] |
| Solubility in DMSO | ≥ 125 mg/mL (450.78 mM) | [1][3][4] |
| Solubility in Water | Insoluble | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a common concentration for initial stock solutions, which can then be diluted to final working concentrations.
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance (accurate to at least 0.1 mg)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL) or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2.2. Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.[5]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting.
2.3. Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 277.30 g/mol
-
Mass (mg) = 2.773 mg
Therefore, 2.773 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
Table 2: Quick Reference for Preparing this compound Stock Solutions
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 3.606 mL | 18.031 mL |
| 5 mM | 0.721 mL | 3.606 mL |
| 10 mM | 0.361 mL (361 µL) | 1.803 mL |
| 50 mM | 0.072 mL (72 µL) | 0.361 mL (361 µL) |
| Calculations are based on the formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol )).[1] |
2.4. Step-by-Step Procedure
-
Prepare Workspace: Ensure your workspace is clean. If the stock solution will be used for cell-based assays, work in a sterile environment like a laminar flow hood.[6]
-
Weigh Compound: Carefully weigh the calculated mass (e.g., 2.773 mg) of this compound powder and transfer it into a sterile microcentrifuge tube or amber vial.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the powder. It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
-
Dissolve Compound: Securely cap the vial and vortex for 1-2 minutes until the powder is completely dissolved.[6] Visually inspect the solution to ensure no solid particles remain.
-
Aid Dissolution (If Necessary): If the compound does not dissolve completely, sonicate the vial for a few minutes or gently warm it in a water bath (not exceeding 40-50°C) to facilitate dissolution.[7][8]
-
Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.[6][7]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Best Practices for Diluting Stock Solutions
When preparing working solutions for aqueous-based assays (e.g., cell culture), it is common for compounds dissolved in DMSO to precipitate.[5][8] To minimize this:
-
Perform intermediate serial dilutions in DMSO first before the final dilution into your aqueous medium (e.g., cell culture media, buffer).[5]
-
Add the DMSO stock solution to the aqueous medium slowly while mixing.
-
The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. molnova.cn [molnova.cn]
- 4. This compound | 2449301-27-1 | MOLNOVA [molnova.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK2643943A Administration in Subcutaneous Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a potent and specific inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 20 (USP20).[1] DUBs play a critical role in regulating protein stability and are implicated in various cellular processes, including those involved in cancer progression. In the context of oral squamous cell carcinoma (OSCC), this compound has demonstrated anti-tumor efficacy, particularly in combination with oncolytic virus therapy.[1] These application notes provide detailed protocols for the use of this compound in subcutaneous xenograft mouse models of OSCC, along with an overview of its mechanism of action.
Data Presentation
The following tables summarize the experimental parameters for studies involving this compound in subcutaneous xenograft models. While published studies report a significant reduction in tumor volume with this compound treatment, specific quantitative data on tumor volume measurements were not available in the public domain at the time of this writing.
Table 1: this compound Monotherapy in SCC7 Xenograft Model
| Parameter | Details |
| Animal Model | C3H/HeN mice |
| Cell Line | SCC7 (Murine Squamous Cell Carcinoma) |
| Xenograft Type | Subcutaneous |
| Compound | This compound |
| Dosage | 2.5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Daily for 9 days |
| Control Group | Vehicle control |
| Tumor Volume Data | Data not available in public sources. Studies report a visible drop in tumor volumes.[1] |
| Endpoint | Tumor volume measurement |
Table 2: this compound Combination Therapy in SCC9 Xenograft Model
| Parameter | Details |
| Animal Model | BALB/c nude mice (female, 5-week-old) |
| Cell Line | SCC9 (Human Squamous Cell Carcinoma) |
| Xenograft Type | Subcutaneous |
| Treatment Groups | 1. Vehicle Control2. This compound alone3. oHSV-1 T1012G alone4. This compound + oHSV-1 T1012G |
| This compound Dosage | 5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Daily for 6 days |
| Oncolytic Virus | oHSV-1 T1012G |
| Virus Dosage | 1x10^6 PFU in 50 µL PBS |
| Virus Administration | Intratumoral injection on day 1, 4, and 7 |
| Tumor Volume Data | Data not available in public sources. Studies report a significant reduction in tumor volumes in the combination therapy group.[1] |
| Endpoint | Tumor volume measurement |
Experimental Protocols
Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model using SCC9 or SCC7 cell lines.
Materials:
-
SCC9 or SCC7 cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
5-week-old female BALB/c nude mice (for SCC9) or C3H/HeN mice (for SCC7)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture SCC9 or SCC7 cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^6 to 8x10^6 cells per 100-200 µL.
-
Anesthetize the mouse according to institutional guidelines.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
This compound Formulation and Administration
This protocol outlines the preparation and administration of this compound.
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween-80, saline)
-
Sterile syringes and needles
Procedure:
-
Prepare the this compound formulation. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration should be calculated based on the desired dosage (e.g., 2.5 mg/kg or 5 mg/kg) and the average weight of the mice.
-
Ensure the final solution is sterile.
-
Administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection.
-
Follow the daily dosing schedule as outlined in the experimental design (e.g., daily for 6 or 9 days).
Tumor Volume Measurement
This protocol details the measurement of subcutaneous tumors.
Materials:
-
Digital calipers
Procedure:
-
Measure the length (L) and width (W) of the tumor using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Record the tumor volume for each mouse at regular intervals (e.g., every 2-3 days) to monitor tumor growth and response to treatment.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting USP20, a deubiquitinating enzyme. In head and neck squamous cell carcinoma (HNSCC), which includes OSCC, USP20 has been shown to deubiquitinate and stabilize Cathepsin L (CTSL).[2][3] The stabilization of CTSL promotes epithelial-mesenchymal transition (EMT), a process that enhances tumor cell motility, invasion, and metastasis. By inhibiting USP20, this compound leads to the ubiquitination and subsequent degradation of CTSL, thereby suppressing these pro-tumorigenic processes.
Caption: Mechanism of action of this compound in OSCC.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a subcutaneous xenograft model.
Caption: Experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of linear versus star-like polymer anti-cancer nanomedicines in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP20 competitively binds to STUB1 to enhance CTSL expression and promote epithelial-mesenchymal transition in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK2643943A in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 20 (USP20).[1] The ubiquitin-proteasome system is a critical regulator of protein stability and cellular processes, and its dysregulation is a hallmark of cancer.[2] USP20 has been implicated in the stabilization of oncoproteins and the regulation of key signaling pathways involved in tumor progression, metastasis, and therapy resistance.[1][2] These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating this compound in combination with other cancer therapies, including oncolytic virus therapy, chemotherapy, and immunotherapy.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP20. This leads to the accumulation of polyubiquitinated substrate proteins, targeting them for proteasomal degradation. Key substrates of USP20 with implications in cancer include proteins involved in cell cycle progression, apoptosis, and signal transduction. By promoting the degradation of these oncoproteins, this compound can inhibit tumor growth and survival.
Preclinical Data for this compound in Combination Therapies
Combination with Oncolytic Virus Therapy
Preclinical studies have demonstrated that this compound can enhance the efficacy of oncolytic herpes simplex virus (oHSV-1) in oral squamous cell carcinoma (OSCC) models.
| Cell Line | Combination Treatment | Outcome | Reference |
| SCC9 | This compound (1 µM, 5 µM) + oHSV-1 T1012G (0.01 MOI) | Increased susceptibility to oncolysis, notable increase in virus yields. | [3] |
| SCC9 Xenograft | This compound (5 mg/kg, i.p.) + oHSV-1 T1012G | Visible drop in tumor volumes and significant reduction in tumor volumes. | [3] |
| SCC7 Xenograft | This compound (2.5 mg/kg, i.p.) + oHSV-1 T1012G | Visible drop in tumor volumes and significant reduction in tumor volumes. | [3] |
Combination with Immunotherapy (Preclinical Evidence for USP20 Inhibition)
A recent study investigating USP20 inhibition in pancreatic ductal adenocarcinoma (PDAC) has shown promising results when combined with immune checkpoint inhibitors.
| Cancer Model | Combination Treatment | Outcome | Reference |
| PDAC (mouse model) | USP20 inhibitor + anti-PD-1/anti-CTLA-4 immunotherapy | Enhanced anti-tumor efficacy. | [4] |
Combination with Chemotherapy (Analogous Preclinical Study)
While specific data for this compound in combination with chemotherapy is limited, studies on other USP inhibitors, such as the USP28 inhibitor AZ1 with cisplatin (B142131) in non-small cell lung cancer (NSCLC), provide a strong rationale for this combination strategy.
| Cell Line | Combination Treatment | Outcome | Reference |
| NSCLC cell lines | AZ1 + Cisplatin | Enhanced therapeutic efficacy, overcoming cisplatin resistance. | [5] |
Signaling Pathways and Experimental Workflows
USP20 Signaling in Cancer
Experimental Workflow for In Vitro Combination Studies
Experimental Workflow for In Vivo Combination Studies
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with another therapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Combination agent (e.g., cisplatin, paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
Treat the cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy can be assessed using the Chou-Talalay method to calculate the Combination Index (CI).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., SCC9, A549)
-
Matrigel (optional)
-
This compound formulated for in vivo use
-
Combination agent formulated for in vivo use
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, combination of this compound and the other agent).
-
Administer the treatments as per the determined schedule and dosage (e.g., this compound at 2.5-5 mg/kg via intraperitoneal injection daily).
-
Measure tumor volume (Volume = (width² x length)/2) and body weight 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 2-4 weeks) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the combination treatment.
Co-Immunoprecipitation (Co-IP)
Objective: To confirm the interaction of USP20 with its substrate proteins and to assess the target engagement of this compound.
Materials:
-
Cancer cells treated with or without this compound
-
Co-IP lysis buffer
-
Antibody against USP20
-
Antibody against the substrate protein of interest
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the treated and untreated cells with Co-IP lysis buffer.
-
Pre-clear the lysates with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-USP20) overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the substrate protein to detect the interaction.
Conclusion
This compound, as a selective USP20 inhibitor, holds significant promise as a novel anti-cancer agent, particularly in combination with other therapeutic modalities. The provided application notes and protocols offer a framework for researchers to explore and validate the synergistic potential of this compound in various cancer models. Further investigation into the molecular mechanisms underlying the observed synergy will be crucial for the clinical translation of these combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of ubiquitin-specific protease 20 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. USP20-Driven Cholesterol Metabolism Links Inflammatory Signaling to Malignancy and Stromal Co-evolution in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of GSK2643943A on SCC9 Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
GSK2643943A is a potent and specific small molecule inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 20 (USP20), with an IC50 of 160 nM.[1][2] Deubiquitinating enzymes play a critical role in regulating protein stability and cellular signaling pathways by removing ubiquitin chains from substrate proteins.[3] Dysregulation of DUBs is implicated in the pathogenesis of various diseases, including cancer.[4][5] In the context of oral squamous cell carcinoma (OSCC), USP20 has been identified as a potential therapeutic target.[1][3] The SCC9 cell line, derived from a human tongue squamous cell carcinoma, is a widely used in vitro model for studying OSCC.[6] These application notes provide detailed protocols for investigating the effects of this compound on SCC9 cell viability, protein expression, and cell migration.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of USP20.[1] USP20 has been shown to deubiquitinate and stabilize several proteins involved in cancer progression, including Stimulator of Interferon Genes (STING) and Cathepsin L (CTSL).[3][7] By inhibiting USP20, this compound is expected to increase the ubiquitination and subsequent degradation of its substrate proteins.[7][8] This can lead to the modulation of downstream signaling pathways, such as the NF-κB pathway, and affect cellular processes like cell survival, proliferation, and migration.[4][9]
Caption: Signaling pathway of this compound in SCC9 cells.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols.
Table 1: Effect of this compound on SCC9 Cell Viability (72h)
| Treatment Group | Concentration (µM) | Mean Cell Viability (%) | Standard Deviation | % Inhibition of Viability |
| Vehicle Control (DMSO) | 0 | 100 | ± 5.2 | 0 |
| This compound | 1 | 85 | ± 4.8 | 15 |
| This compound | 5 | 62 | ± 6.1 | 38 |
| This compound | 10 | 45 | ± 5.5 | 55 |
Table 2: Effect of this compound on Protein Expression (48h)
| Treatment Group | Concentration (µM) | Relative USP20 Expression | Relative STING Expression | Relative CTSL Expression |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 5 | 0.98 | 0.65 | 0.58 |
Table 3: Effect of this compound on SCC9 Cell Migration (24h)
| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 350 | ± 35 | 0 |
| This compound | 1 | 280 | ± 28 | 20 |
| This compound | 5 | 175 | ± 21 | 50 |
Experimental Protocols
Caption: General experimental workflow.
SCC9 Cell Culture
-
Thawing Cells: Rapidly thaw a cryovial of SCC9 cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-75 flask containing 10-15 mL of pre-warmed complete growth medium (DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate the cells at a suitable density for subsequent experiments.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the powdered compound in dimethyl sulfoxide (B87167) (DMSO).[10] For example, dissolve 1 mg of this compound (MW: 277.29 g/mol ) in 360.6 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][11]
Cell Viability Assay (CCK-8 or MTT)
-
Cell Seeding: Seed SCC9 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 0.1 µM to 20 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
-
Incubation: Replace the medium in the 96-well plate with 100 µL of the prepared drug dilutions or vehicle control. Incubate the plate for 24, 48, or 72 hours.
-
Assay Procedure:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Seeding and Treatment: Seed SCC9 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 1 µM and 5 µM) or vehicle control for 24 to 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP20, STING, CTSL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Transwell Migration Assay
-
Cell Preparation: Culture SCC9 cells to 80-90% confluency. Serum-starve the cells for 18-24 hours prior to the assay. Detach the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[12]
-
Assay Setup:
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chambers of a 24-well plate.[12]
-
To the cell suspension, add this compound at various final concentrations (e.g., 1 µM, 5 µM) or a vehicle control.
-
Add 100 µL of the cell suspension to the upper chambers (Transwell® inserts with 8 µm pores).[13]
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[12]
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[13]
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol (B145695) for 10-15 minutes.[13]
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP20 inhibitor | Probechem Biochemicals [probechem.com]
- 3. USP18 and USP20 restrict oHSV-1 replication in resistant human oral squamous carcinoma cell line SCC9 and affect the viability of SCC9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of ubiquitin-specific protease 20 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. USP18 and USP20 restrict oHSV-1 replication in resistant human oral squamous carcinoma cell line SCC9 and affect the viability of SCC9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP20 competitively binds to STUB1 to enhance CTSL expression and promote epithelial‐mesenchymal transition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of GSK2643943A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 20 (USP20), with an IC50 of 160 nM for USP20/Ub-Rho.[1] As a key regulator of protein stability through the ubiquitin-proteasome system, USP20 is implicated in various cellular processes, including signaling pathways relevant to cancer progression.[1] These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of this compound in preclinical murine models, particularly for studies involving oral squamous cell carcinoma (OSCC).
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP20.[1] USP20 is known to regulate the stability of various proteins involved in cancer-related signaling pathways. One such pathway is the TNFα-induced NF-κB signaling cascade. In this pathway, USP20 can deubiquitinate and stabilize key signaling proteins, thereby modulating downstream cellular responses such as inflammation, cell survival, and proliferation. By inhibiting USP20, this compound can lead to the degradation of these target proteins, thereby disrupting the signaling pathway and potentially leading to anti-tumor effects.
Caption: USP20 signaling pathway in TNFα-induced NF-κB activation.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Subcutaneous SCC7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | [Insert Data] | 0 |
| This compound | 2.5 | Daily, i.p. for 9 days | [Insert Data] | [Calculate] |
| This compound | 5.0 | Daily, i.p. for 6 days | [Insert Data] | [Calculate] |
Table 2: Pharmacokinetic Parameters of this compound Following Intraperitoneal Administration in Mice
| Parameter | 2.5 mg/kg | 5.0 mg/kg |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] |
| AUC (0-t) (ng·h/mL) | [Insert Data] | [Insert Data] |
| t1/2 (h) | [Insert Data] | [Insert Data] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Two protocols for the formulation of this compound for intraperitoneal injection have been reported. It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 1:
-
Add each solvent sequentially to achieve the final concentration:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol 2:
-
Add each solvent sequentially to achieve the final concentration:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for intraperitoneal injection of this compound in a murine xenograft model.
Materials:
-
This compound formulated as described above
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended injection volume is typically < 10 ml/kg.
-
Properly restrain the mouse to ensure the safety of both the animal and the researcher. The scruffing method, holding the loose skin over the shoulders, is commonly used.
-
-
Injection Site Identification:
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly depress the plunger to administer the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for several minutes post-injection for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.
-
Monitor the general health and body weight of the animals throughout the study period.
-
References
Application Notes and Protocols: GSK2643943A for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 20 (USP20).[1][2] Deubiquitinating enzymes play a critical role in the ubiquitin-proteasome system, which is integral to numerous cellular processes including protein degradation, cell cycle progression, and signal transduction.[2] Dysregulation of DUBs is frequently observed in various cancers, making them attractive therapeutic targets.[2] this compound has demonstrated anti-tumor efficacy, in part by inducing apoptosis in cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to study apoptosis in cancer cell lines and summarize its effects on various cell lines.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting USP20, which has an IC50 of 160 nM for USP20/Ub-Rho.[1][2] USP20 has been shown to be a positive regulator of the TNFα-induced NF-κB signaling pathway, a key pathway for promoting cell survival.[3][4] USP20 stabilizes the scaffold protein p62 by removing K48-linked polyubiquitin (B1169507) chains, preventing its proteasomal degradation.[3][4] The stabilization of p62 is crucial for the formation of the atypical PKCζ-RIPK1-p62 complex, which is required for NF-κB activation and subsequent cell survival.[3][4]
By inhibiting USP20, this compound leads to the degradation of p62, thereby disrupting the pro-survival NF-κB signaling. This disruption sensitizes cancer cells to apoptosis. Furthermore, studies have shown that treatment with a similar compound ("643943") leads to the activation of caspases, key executioners of apoptosis, including Caspase-3 and Caspase-7, and modulates the levels of the X-linked inhibitor of apoptosis (XIAP).
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SCC9 | Oral Squamous Cell Carcinoma | Viability | 50% loss at 1 µM (in combination with 0.01 MOI T1012G) | [1] |
| BT-483 | Breast Cancer | EC50 | 4.1 µM | |
| MDA-MB-468 | Breast Cancer | EC50 | 5.2 µM | |
| ZR-75-1 | Breast Cancer | EC50 | 6.7 µM |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| Subcutaneous xenograft (SCC9 tumors) | Oral Squamous Cell Carcinoma | 5 mg/kg, i.p., daily for 6 days | Potentiates oHSV-1-induced oncolysis | [1] |
| Subcutaneous xenograft (MCF-7 and MDA-MB-468 tumors) | Breast Cancer | 20 mg/kg, i.p., daily for 14 days | Significant reduction in tumor volume and increase in apoptosis (TUNEL analysis) |
Signaling Pathway Diagram
Caption: this compound induces apoptosis by inhibiting USP20, leading to p62 degradation and suppression of the pro-survival NF-κB pathway.
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is a general method to assess the inhibitory effect of this compound on USP20 activity using a fluorogenic substrate.
Materials:
-
Recombinant human USP20 enzyme
-
This compound
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DUB Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant USP20 enzyme to the working concentration in cold DUB Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of DUB Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the diluted USP20 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 20 µL of the Ubiquitin-AMC substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear microplate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value of this compound.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the pro-apoptotic effects of GSK264394edA.
Conclusion
This compound is a valuable tool for investigating the role of USP20 in cancer cell survival and for exploring DUB inhibitors as potential anti-cancer therapeutics. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their studies on apoptosis induction in cancer cells. Further investigation into the broader range of cancer types susceptible to this compound-induced apoptosis and the potential for combination therapies is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GSK2643943A in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2643943A is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 20 (USP20).[1][2] Deubiquitinating enzymes play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their degradation and signaling functions. The dysregulation of DUBs has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1] this compound has demonstrated anti-tumor efficacy and serves as a valuable tool for studying the biological functions of USP20.[1][2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel USP20 inhibitors.
Mechanism of Action and Signaling Pathway
This compound inhibits the enzymatic activity of USP20, which is responsible for cleaving ubiquitin chains from its target substrates. By inhibiting USP20, this compound promotes the degradation or alters the signaling of these substrates. Key substrates of USP20 include Hypoxia-inducible factor 1-alpha (HIF-1α), the β2-adrenergic receptor (β2AR), p62, and Unc-51 like autophagy activating kinase 1 (ULK1).[3][4][5] The modulation of these substrates affects various cellular processes such as angiogenesis, cell proliferation, signal transduction, and autophagy.[4][5][6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. USP20 - Wikipedia [en.wikipedia.org]
- 4. USP20 ubiquitin specific peptidase 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Troubleshooting & Optimization
GSK2643943A solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2643943A. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) USP20.[1][2][3][4] It functions by blocking the cleavage of ubiquitin from target proteins, thereby influencing cellular processes regulated by ubiquitination.[1][5] Its primary target is USP20, with an IC50 of 160 nM for USP20/Ub-Rho.[1][2][3][6] This inhibition has shown anti-tumor efficacy, particularly in research related to oral squamous cell carcinoma (OSCC).[1]
Q2: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I resolve it?
A2: Precipitation in aqueous-based cell culture media is a common issue due to the low water solubility of this compound.[2] This is often caused by exceeding the solubility limit of the compound when diluting a concentrated stock solution. To resolve this, ensure your final DMSO concentration in the media is as low as possible (ideally below 0.5%) and that the final concentration of this compound does not exceed its solubility in the final solvent mixture. Gentle warming and vortexing during dilution may help, but avoid excessive heat which could degrade the compound.
Q3: My in vivo formulation of this compound is not a clear solution. Is this acceptable for administration?
A3: Depending on the formulation, a suspended solution may be acceptable for oral or intraperitoneal administration.[1] However, for intravenous administration, a clear solution is required to prevent embolism. If you are preparing a formulation with SBE-β-CD, it is expected to be a suspension that may require sonication.[1] For formulations intended to be clear solutions, such as those with PEG300 and Tween-80, ensure all components are added sequentially and mixed thoroughly.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Solubility in Aqueous Buffers | This compound has poor water solubility.[2] | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low and compatible with your assay. |
| Compound Precipitation Upon Dilution | The solubility limit of this compound has been exceeded in the final solvent mixture. | Perform serial dilutions of your stock solution. It is also recommended to add the concentrated stock solution to the final buffer with vigorous vortexing to ensure rapid and even dispersion. |
| Inconsistent Results in Cell-Based Assays | Inconsistent final concentration of the compound due to solubility issues. Repeated freeze-thaw cycles of stock solutions can lead to degradation. | Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, ensure the compound is fully dissolved before adding to cells. Consider using a formulation with solubilizing agents if necessary. |
| Difficulty Dissolving the Powder | The compound may have absorbed moisture, which can reduce its solubility in DMSO.[2] | Use fresh, anhydrous DMSO for preparing stock solutions.[2] If the powder appears clumpy, it may have absorbed moisture. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (450.78 mM)[7] | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Ethanol | 7 mg/mL[2] | |
| Water | Insoluble[2] | |
| Formulation 1 (in vivo) | ≥ 2.08 mg/mL (7.50 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution.[1] |
| Formulation 2 (in vivo) | 2.08 mg/mL (7.50 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a suspended solution; requires sonication.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Calculation: The molecular weight of this compound is 277.30 g/mol . To prepare a 10 mM solution, you will need 2.773 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1][2]
-
In Vitro Cell Viability Assay
This protocol is based on experiments performed on SCC9 cells.[1]
-
Cell Seeding: Seed SCC9 cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound DMSO stock solution in cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., overnight).[1]
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo assay.
In Vivo Formulation Preparation (Clear Solution)
This protocol is for a formulation resulting in a clear solution, suitable for intraperitoneal injection.[1]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline.
-
Procedure (for 1 mL of working solution):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
This formulation should be prepared fresh on the day of use.[1]
-
Signaling Pathway
This compound is an inhibitor of USP20, a deubiquitinating enzyme. Deubiquitinases are key regulators of various signaling pathways, including those involved in cancer.[8] By inhibiting USP20, this compound can modulate the stability and activity of proteins involved in pathways such as the TGF-β and Wnt signaling pathways.[8][9][10]
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. GSK2643943|USP20 inhibitor [dcchemicals.com]
- 5. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | 2449301-27-1 | MOLNOVA [molnova.com]
- 8. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preventing GSK2643943A precipitation in aqueous solutions
Welcome to the technical support center for GSK2643943A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the deubiquitinating enzyme (DUB) USP20.[1][2][3] It functions by blocking the USP20-mediated cleavage of ubiquitin from substrate proteins.[1][3] Deubiquitinating enzymes are critical regulators of protein stability and signaling pathways, and their inhibition can have therapeutic effects in various diseases, including cancer.[4][5] this compound has an IC50 of 160 nM for USP20/Ub-Rho.[1][2][6]
Q2: What are the common challenges when preparing aqueous solutions of this compound?
A2: this compound is sparingly soluble in water.[2] The primary challenge is its tendency to precipitate out of solution, especially when diluting a stock solution (typically in DMSO) into an aqueous buffer for in vitro or in vivo experiments. This can lead to inaccurate dosing and unreliable experimental results.
Q3: What are the recommended solvents for creating a stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[2][7] It is highly soluble in DMSO, with concentrations of up to 55 mg/mL (198.34 mM) or even ≥ 125 mg/mL (450.78 mM) being reported.[2][7] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Q4: How can I prevent precipitation when preparing my final aqueous working solution?
A4: To prevent precipitation, it is essential to use a co-solvent system. The stock solution in DMSO should be added sequentially to a mixture of other solvents. Common and effective formulations involve the use of PEG300, Tween-80, or SBE-β-CD in saline.[1] For in vivo studies, it is often recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
Issue: My this compound solution has precipitated after dilution in an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Media | Utilize a recommended co-solvent formulation. Do not directly dilute the DMSO stock in a purely aqueous buffer. | A clear and stable solution at the desired concentration. |
| Incorrect Solvent Order of Addition | Always add the solvents in the specified order as detailed in the experimental protocols. Typically, the DMSO stock is added to the co-solvents before the final addition of the aqueous component.[1] | Improved dissolution and prevention of immediate precipitation. |
| Solution Cooled Too Quickly | If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] | The precipitate should redissolve, resulting in a clear solution. |
| High Final Concentration | The final concentration of this compound in the aqueous solution may be too high. Refer to the solubility data to ensure you are working within the soluble range for the chosen formulation. | A stable solution without precipitation. |
| Impure or Old DMSO | Use fresh, high-purity, anhydrous DMSO to prepare the stock solution. Moisture in DMSO can significantly decrease the solubility of the compound.[2] | A higher concentration and more stable stock solution. |
Quantitative Data: Solubility and Formulations
The following tables summarize the solubility of this compound in various solvents and provide recommended formulations for preparing aqueous solutions.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 55 mg/mL (198.34 mM)[2] |
| DMSO | ≥ 125 mg/mL (450.78 mM)[7] |
| Ethanol | 7 mg/mL[2] |
| Water | Insoluble[2] |
Table 2: Recommended Formulations for Aqueous Solutions
| Protocol | Composition | Achievable Concentration | Appearance | Notes |
| Protocol 1 (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.50 mM) | Clear solution | Add each solvent one by one in the specified order.[1] |
| Protocol 2 (Suspended Solution) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (7.50 mM) | Suspended solution | Requires sonication.[1] |
| Protocol 3 (In vivo - Oral) | CMC-Na | ≥ 5 mg/mL | Homogeneous suspension | Mix the compound with the CMC-Na solution.[2] |
| Protocol 4 (In vivo - Clear Solution) | 5% DMSO, 95% Corn oil | 1 mg/mL (3.61 mM) | Clear solution | Mix a 20 mg/mL DMSO stock with corn oil. Use immediately.[2] |
Experimental Protocols
Protocol for Preparing a 2.08 mg/mL Clear Aqueous Solution of this compound (Protocol 1)
This protocol is suitable for many in vitro applications requiring a clear solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
50 µL of Tween-80.
-
450 µL of Saline.
-
-
Vortex the final solution gently to ensure homogeneity. The resulting solution will be a 1 mL clear solution with a final this compound concentration of 2.08 mg/mL.
Visualizations
Caption: Experimental workflow for preparing a clear aqueous solution of this compound.
Caption: this compound inhibits USP20, preventing deubiquitination and promoting protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | USP20 inhibitor | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting the ubiquitination/deubiquitination process to regulate immune checkpoint pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 2449301-27-1 | MOLNOVA [molnova.com]
Potential off-target effects of GSK2643943A in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK2643943A in research, with a focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a selective inhibitor of the deubiquitylating enzyme (DUB) Ubiquitin Specific Peptidase 20 (USP20).[1][2][3][4][5][6][7][8] Its mechanism of action is to block the catalytic activity of USP20, preventing the removal of ubiquitin chains from substrate proteins. This leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes.
Q2: What is the reported potency of this compound?
This compound has been shown to inhibit USP20 with a half-maximal inhibitory concentration (IC50) of 160 nM in a cell-free assay using a Ub-Rho substrate.[1][2][3][4][5][6][7][8]
Q3: Are there any known off-targets for this compound?
Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against a broad panel of other DUBs or kinases. While it is described as a selective inhibitor of USP20, it is crucial for researchers to empirically determine its selectivity and potential off-target effects within their specific experimental context. Small molecule inhibitors can exhibit off-target effects, which may contribute to the observed phenotype.[9][10]
Troubleshooting Guide: Investigating Potential Off-Target Effects
Q4: I am observing a phenotype in my cells that is inconsistent with the known function of USP20. Could this be an off-target effect of this compound?
This is a possibility. While this compound is a potent USP20 inhibitor, unexpected phenotypes could arise from the inhibition of other proteins. Here are some steps to begin troubleshooting:
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than what is required for USP20 inhibition, it may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use another USP20 inhibitor with a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a genetic approach, such as siRNA, shRNA, or CRISPR/Cas9, to deplete USP20. If the genetic approach phenocopies the effect of this compound, it strongly suggests the effect is on-target.
-
Rescue Experiment: In a USP20 knockout or knockdown background, the addition of this compound should not produce the phenotype of interest if it is indeed on-target.
Q5: My results with this compound are variable between experiments. What could be the cause?
Variability can stem from several factors:
-
Compound Stability: Ensure the compound is stored correctly and that the working solutions are freshly prepared. This compound is typically dissolved in DMSO for a stock solution.[2]
-
Cell Culture Conditions: Inconsistent cell density, passage number, or media composition can all contribute to experimental variability.
-
Assay Performance: Ensure that the assays being used to measure the phenotype are robust and have a good signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound. Researchers are encouraged to generate their own selectivity data for targets of interest in their experimental systems.
| Compound | Target | Assay Type | IC50 |
| This compound | USP20/Ub-Rho | Cell-free | 160 nM |
Key Experimental Protocols
Protocol 1: USP20 Knockdown using siRNA to Validate On-Target Effects
This protocol provides a general framework for using siRNA to validate that a phenotype observed with this compound is due to the inhibition of USP20.
Materials:
-
Cells of interest
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting USP20 (and a non-targeting control siRNA)
-
This compound
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for viability assays)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 200 µL of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for USP20 knockdown. The optimal time should be determined empirically.
-
This compound Treatment: Following the knockdown period, treat the cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Analysis:
-
Confirm Knockdown: Harvest a subset of cells to confirm USP20 knockdown by Western blot or qPCR.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, protein expression) on the remaining cells.
-
-
Interpretation: If the phenotype observed with the non-targeting control siRNA + this compound is similar to that of the USP20 siRNA-treated cells (without the compound), it supports an on-target effect.
Visualizations
Caption: Simplified signaling pathway involving USP20.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical relationship between this compound and its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 2449301-27-1 | MOLNOVA [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK2643943A Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK2643943A in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a cell-permeable inhibitor of the deubiquitinating enzyme (DUB) USP20.[1][2][3] Its mechanism of action involves blocking the USP20-mediated cleavage of ubiquitin from substrate proteins.[1] This leads to an accumulation of ubiquitinated proteins, which can affect various cellular processes.
2. What is the IC50 of this compound?
The reported IC50 of this compound for USP20 is 160 nM in a cell-free assay using Ub-Rho as a substrate.[1][2][3][4][5]
3. How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO. To ensure stability and minimize freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[2] For optimal results, it is best to use freshly prepared solutions for experiments.
4. What is a recommended starting concentration for in vitro experiments?
Based on published data, a starting concentration range of 1 µM to 5 µM has been shown to be effective in cell-based assays.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
5. Which cell lines have been used in experiments with this compound?
This compound has been shown to have anti-tumor efficacy in oral squamous cell carcinoma (OSCC) cell lines, such as SCC9.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 0.1 µM to 10 µM. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[2] | |
| Cell line insensitivity: The target pathway may not be active or critical in the chosen cell line. | Confirm the expression and activity of USP20 in your cell line. Consider using a positive control cell line known to be sensitive to USP20 inhibition. | |
| High cell toxicity or off-target effects | Concentration too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration of this compound. Ensure the final DMSO concentration in the culture medium is below a non-toxic level (typically <0.5%). |
| Off-target inhibition: At higher concentrations, this compound may inhibit other DUBs or cellular proteins. | Include appropriate controls, such as a structurally related but inactive compound if available. Perform downstream validation experiments to confirm the on-target effect (e.g., by measuring the ubiquitination of known USP20 substrates). | |
| Difficulty in interpreting results | Lack of appropriate controls: Without proper controls, it is difficult to attribute the observed effects solely to this compound. | Include a vehicle control (DMSO) at the same final concentration used for the this compound treatment. Use a positive control (e.g., a known inducer of the pathway of interest) and a negative control. |
| Incorrect timing of treatment and analysis: The kinetics of the cellular response to this compound may vary. | Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. In some studies, overnight incubation has been used.[1] |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | 160 nM | Cell-free assay (USP20/Ub-Rho) | [1][2][3][4][5] |
| Effective in vitro concentration | 1 µM - 5 µM | SCC9 cells (Oral Squamous Cell Carcinoma) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Chosen cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a DMSO vehicle control).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Ubiquitinated Proteins
This protocol describes how to detect changes in protein ubiquitination following treatment with this compound.
Materials:
-
This compound
-
Chosen cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and DUB inhibitors (e.g., NEM, PR-619)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
Primary antibody against a specific protein of interest and its loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle control for the chosen time.
-
Lyse the cells in lysis buffer containing DUB inhibitors to preserve the ubiquitination status of proteins.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
The same membrane can be stripped and re-probed for a specific protein of interest and a loading control.
Visualizations
References
Troubleshooting inconsistent results with GSK2643943A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2643943A, a deubiquitinating enzyme (DUB) inhibitor targeting USP20.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability in my cell-based assay results between replicate wells. What could be the cause?
High variability can obscure the true effect of this compound. Common causes include:
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Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask before each aspiration.
-
Pipetting Errors: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outermost wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Compound Precipitation: this compound, like many small molecules, may precipitate in aqueous media, especially at higher concentrations. Visually inspect your plates under a microscope for any signs of precipitation.
Q2: The IC50 value I obtained for this compound is significantly different from the reported 160 nM. Why might this be?
Discrepancies in IC50 values can arise from several factors:[2]
-
Compound Purity and Stability: Verify the purity of your this compound batch. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. The compound is stable as a powder at -20°C for up to 3 years and in a DMSO stock solution at -80°C for up to 1 year.[2]
-
Cell Line and Passage Number: Different cell lines exhibit varying sensitivities to inhibitors. Use cells within a consistent and low passage range.
-
Assay-Specific Parameters: Treatment duration, cell density at the time of treatment, and the specific assay kit used can all influence the apparent IC50 value. Standardize these parameters across all experiments.
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Solubility Issues: Poor solubility can lead to an underestimation of potency.[4] Ensure the compound is fully dissolved in your final assay medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.[5]
Q3: My in vivo experiment results are inconsistent. What are some potential issues?
In vivo studies introduce additional variables. Here are some points to consider:
-
Formulation and Administration: this compound has specific formulation requirements for in vivo use.[1] Ensure the compound is properly dissolved and administered consistently. For intraperitoneal injection, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare fresh formulations for each day of dosing.[2]
-
Animal Variability: Factors such as age, weight, and health status of the animals can contribute to variability.
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals in a treatment group.
Q4: I suspect off-target effects with this compound. How can I investigate this?
While this compound is reported as a USP20 inhibitor, off-target effects are a possibility with any small molecule.[6]
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Use a Structurally Different Inhibitor: If available, use another USP20 inhibitor with a different chemical scaffold. Consistent results would strengthen the evidence for an on-target effect.
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Genetic Knockdown/Knockout: Compare the phenotype observed with this compound treatment to that of USP20 knockdown or knockout using techniques like siRNA or CRISPR.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A steep dose-response curve may suggest a more specific on-target effect.
Quantitative Data Summary
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 | 160 nM | USP20/Ub-Rho (cell-free assay) | [2] |
| In Vitro Efficacy | 1-5 µM | Renders SCC9 cells more susceptible to oHSV-1 induced oncolysis | [1] |
| In Vivo Efficacy | 2.5-5 mg/kg | Potentiates oHSV-1-induced oncolysis in SCC9 and SCC7 tumors (intraperitoneal administration) | [1] |
| Solubility in DMSO | 55 mg/mL (198.34 mM) | --- | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
2. Compound Treatment:
- Prepare serial dilutions of this compound from a concentrated DMSO stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
3. Incubation:
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Addition:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
5. Formazan (B1609692) Solubilization:
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
6. Data Acquisition:
- Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of USP20 and its inhibition by this compound.
Experimental Workflow
Caption: A general experimental workflow for in vitro studies using this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
GSK2643943A stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of GSK2643943A, a potent deubiquitylating enzyme (DUB) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1] During shipping, it is transported with an ice pack and has shown stability for at least two years under such conditions.[2]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots are stable for up to one year when stored at -80°C. For shorter periods, they can be kept at -20°C for up to one month.[1]
Q3: Can I store diluted working solutions for in vivo experiments?
It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use for optimal results.[3] If short-term storage is necessary, it should be as brief as possible, and the solution should be protected from light and kept at a low temperature to minimize degradation.
Q4: What are the signs of this compound degradation?
While specific degradation products are not detailed in the provided information, any change in the physical appearance of the solid (e.g., color change, clumping) or the solution (e.g., precipitation, color change) may indicate degradation. For research applications, it is crucial to use solutions that are clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Q5: What solvents are compatible with this compound?
This compound is soluble in DMSO.[1][2] For in vivo studies, formulations often involve a combination of solvents such as DMSO, PEG300, Tween-80, and saline or (20% SBE-β-CD in Saline).[3] It is important to ensure the final concentration of DMSO is kept low, especially for animal studies.[3]
Data on Storage and Stability
The following tables summarize the recommended storage conditions for this compound in both solid form and as a stock solution.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | Up to 3 years[1] |
| Shipping | With Ice Pack | ≥ 2 years[2] |
Table 2: Storage Conditions for this compound Stock Solutions (in DMSO)
| Condition | Temperature | Duration |
| Long-term Storage | -80°C | Up to 1 year[1] |
| Short-term Storage | -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 2.773 mg of this compound (Molecular Weight: 277.30 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming or sonication can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Visual Guides
Caption: A flowchart outlining the key steps for the proper handling and preparation of this compound solutions for experimental use.
Caption: A diagram illustrating the role of USP20 in protein deubiquitination and its inhibition by this compound, leading to proteasomal degradation of the target protein.
References
Addressing GSK2643943A cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for GSK2643943A. This resource is designed for researchers, scientists, and drug development professionals to help address and troubleshoot unexpected cytotoxicity observed in non-cancerous cell lines during experiments with this compound, a potent deubiquitylating enzyme (DUB) inhibitor targeting USP20.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the deubiquitylating enzyme (DUB) USP20, with a reported IC50 of 160 nM.[1][2][3] Its primary function is to block the removal of ubiquitin from substrate proteins, thereby affecting their stability and downstream signaling pathways.[1] DUBs like USP20 are critical regulators of protein homeostasis.[4][5]
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines treated with this compound?
A2: While this compound has been primarily investigated for its anti-tumor effects, cytotoxicity in non-cancerous cells can occur due to several factors:
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On-target effects: The target protein, USP20, plays a role in various essential cellular processes beyond cancer, including the regulation of signaling pathways like TNFα-induced NF-κB, which is crucial for cell survival.[6] Inhibition of USP20 in normal cells could disrupt these homeostatic functions and lead to apoptosis.[6]
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Off-target effects: Small molecule inhibitors can sometimes interact with unintended targets.[7] Although a detailed selectivity profile for this compound is not widely published, off-target inhibition of other DUBs or kinases could contribute to cytotoxicity.
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Experimental conditions: Factors such as high compound concentration, solvent toxicity (e.g., DMSO), poor cell health, or contamination can all lead to increased cell death.[8][9][10]
Q3: What is the role of USP20 in non-cancerous cells?
A3: USP20 is involved in regulating the stability of numerous proteins and is implicated in diverse cellular functions. For instance, USP20 stabilizes p62, a key scaffolding protein in the TNFα-induced NF-κB signaling pathway, which promotes cell survival.[6] By inhibiting USP20, this compound may destabilize p62, leading to increased apoptosis.[6] USP20 is also involved in processes like antiviral immunity and may have roles in metabolic and neurological functions, highlighting its importance in normal physiology.[11]
Q4: Are other DUB inhibitors known to cause cytotoxicity in normal cells?
A4: Yes, as a class of enzymes involved in fundamental cellular processes, inhibiting DUBs can lead to cytotoxicity in both cancerous and normal cells.[4][7] The therapeutic window of DUB inhibitors often depends on the differential expression and reliance on specific DUBs between cancer and normal cells.[7] Therefore, a careful assessment of toxicity in non-cancerous cells is a critical aspect of preclinical development for any DUB inhibitor.[7]
Troubleshooting Guide
Unexpected cytotoxicity can be a significant hurdle in experimental studies. This guide provides a systematic approach to identifying and resolving common issues when using this compound.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Table
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at all tested concentrations | Compound Concentration Error: Incorrect stock concentration or dilution calculations. | - Verify stock concentration and recalculate dilutions.- Prepare fresh serial dilutions from a new stock solution. |
| Solvent Toxicity: Final DMSO concentration is too high (typically should be <0.5%).[10] | - Prepare a vehicle control with the highest concentration of DMSO used.- Perform a dose-response curve for DMSO alone to determine the toxicity threshold for your cell line.[9][12] | |
| Poor Cell Health: Cells are at a high passage number, are over-confluent, or are stressed. | - Use cells from a lower passage number.- Seed cells at an optimal density to avoid confluency during the experiment.- Ensure proper incubator conditions (temperature, CO2, humidity). | |
| Contamination: Mycoplasma or microbial contamination. | - Test cell cultures for mycoplasma using a reliable method (e.g., PCR).- Visually inspect cultures for any signs of microbial contamination. | |
| Inconsistent cytotoxicity between experiments | Reagent Variability: Different lots of media, serum, or other reagents. | - Use a single, quality-controlled lot of reagents for the entire study.- Test new batches of critical reagents before use. |
| Procedural Variations: Minor differences in incubation times, cell seeding, or reagent addition. | - Standardize all experimental procedures in a detailed protocol.- Use automated liquid handlers for increased precision if available. | |
| Edge Effects: Evaporation in the outer wells of the microplate.[13] | - Avoid using the outermost wells for experimental samples. Fill these with sterile PBS or media to maintain humidity.[13] | |
| High background signal in viability assay | Compound Interference: this compound may directly react with assay reagents.[13] | - Run a control with the compound in cell-free media to measure any intrinsic signal.[13] |
| Media Components: Phenol (B47542) red in the culture medium can interfere with colorimetric assays.[14] | - Use phenol red-free medium during the assay incubation step.[14] | |
| Contamination: Microbial contamination can reduce assay reagents (e.g., MTT).[14] | - Visually inspect plates for any signs of contamination. |
Data Presentation
To systematically evaluate the cytotoxicity of this compound in your non-cancerous cell line, we recommend generating a dose-response curve and determining the CC50 (50% cytotoxic concentration). Below are template tables to organize your data.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| [Concentration 1] | |
| [Concentration 2] | |
| [Concentration 3] | |
| [Concentration 4] | |
| [Concentration 5] | |
| [Concentration 6] | |
| CC50 (µM) |
Table 2: Comparison of Cytotoxicity Across Different Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | CC50 (µM) ± SD |
| [Your Non-Cancerous Cell Line] | [e.g., Normal Human Fibroblast] | 48 | |
| [Positive Control Cancer Cell Line] | [e.g., SCC9] | 48 | |
| [Another Non-Cancerous Cell Line] | [e.g., HEK293] | 48 |
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays to help you generate reliable data.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if applicable for the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI staining kit
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Flow cytometer
-
This compound stock solution
-
6-well plates or culture tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Workflows
USP20 in the NF-κB Signaling Pathway
Caption: Role of USP20 in TNFα-induced NF-κB signaling and cell survival.
General Workflow for Assessing Drug-Induced Cytotoxicity
Caption: A general experimental workflow for assessing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deubiquitinases: Pro-oncogenic Activity and Therapeutic Targeting in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. lifetein.com [lifetein.com]
- 11. Ubiquitin-specific protease 20 in human disease: Emerging role and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to minimize GSK2643943A degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of GSK2643943A in experimental setups. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of deubiquitylating enzymes (DUBs), specifically targeting USP20 with an IC50 of 160 nM.[1][2] By inhibiting USP20, it prevents the removal of ubiquitin from substrate proteins, thereby influencing downstream signaling pathways and cellular processes. Its role in modulating the ubiquitin-proteasome system makes it a valuable tool in cancer research and other therapeutic areas.
Q2: What are the primary causes of this compound degradation in experimental settings?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing a carbazole (B46965), a vinyl nitrile, and an aminonitrile group, potential degradation routes include:
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Hydrolysis: The nitrile (cyano) group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid.
-
Oxidation: The electron-rich carbazole ring system may be prone to oxidation.
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Photodegradation: Aromatic systems like carbazole can be sensitive to light, leading to degradation upon prolonged exposure.
-
Solvent-Induced Degradation: While highly soluble in DMSO, the use of non-anhydrous DMSO or certain aqueous buffers could contribute to hydrolysis over time.
Q3: How can I detect if my this compound has degraded?
The most reliable method to assess the integrity of your this compound stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the area of the parent compound's peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity of this compound in my assay.
This is a common issue that can often be traced back to compound instability. Follow these troubleshooting steps to identify the root cause.
Troubleshooting Workflow for Loss of Activity
Caption: Troubleshooting workflow for this compound loss of activity.
Issue 2: Precipitation of this compound upon dilution into aqueous buffer.
This compound is poorly soluble in water. Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer.
Mitigation Strategies:
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Lower Final Concentration: If your experiment allows, reduce the final concentration of this compound.
-
Optimize Dilution: Instead of a single-step dilution, perform serial dilutions.
-
Co-solvents: For in vivo formulations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
Data on this compound Stability
While specific, publicly available stability data is limited, the following tables provide a summary of known properties and hypothetical stability data to guide experimental design.
Table 1: Storage and Solubility of this compound
| Parameter | Condition | Recommendation/Value | Citation |
| Storage (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | ||
| Storage (in Solvent) | -80°C | 1 year | [1] |
| -20°C | 1 month | [1] | |
| Solubility | DMSO | 55 mg/mL (198.34 mM) | [1] |
| Ethanol | ~7 mg/mL | [1] | |
| Water | Insoluble | [1] |
Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility and promote hydrolysis.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Table 2: Hypothetical pH Stability of this compound in Aqueous Buffer (24h at 25°C)
| pH | % Remaining (Hypothetical) | Potential Degradation Product (Hypothetical) |
| 4.0 | 85% | Amide, Carboxylic Acid |
| 7.4 | 95% | Minimal degradation |
| 9.0 | 70% | Carboxylic Acid |
*This data is hypothetical and for illustrative purposes. Users should perform their own stability studies.
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol can be adapted to test the stability of this compound in your specific experimental buffer.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in aqueous buffers.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to your final working concentration (e.g., 10 µM) in the aqueous buffer of interest.
-
Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature(s) (e.g., 4°C, room temperature, 37°C). Include a "time 0" sample that is immediately processed.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Sample Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.
-
Analysis: Centrifuge the samples to pellet any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of the intact this compound.
-
Data Interpretation: Compare the peak area of this compound at each time point to the time 0 sample to determine the percentage of compound remaining.
Protocol for Assessing Photostability
-
Sample Preparation: Prepare a solution of this compound in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare an identical control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the test sample to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near UV lamps). Place the control sample in the same chamber.
-
Analysis: At defined time points, analyze both the exposed and control samples by HPLC or LC-MS to quantify the amount of this compound remaining.
-
Evaluation: A significant difference in the concentration of this compound between the exposed and control samples indicates photosensitivity.
Signaling Pathway
This compound inhibits USP20, which is a deubiquitylating enzyme. DUBs play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from target proteins, thereby rescuing them from degradation or altering their signaling activity.
Simplified Ubiquitin-Proteasome Pathway and DUB Inhibition
Caption: Role of this compound in the ubiquitin-proteasome pathway.
References
Best practices for using fresh DMSO with GSK2643943A
Welcome to the technical support center for GSK2643943A. This resource is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshooting guidance for the use of this compound, with a particular focus on its preparation with fresh Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 20 (USP20). Its mechanism of action involves the inhibition of USP20's ability to remove ubiquitin chains from substrate proteins. This leads to the accumulation of ubiquitinated proteins, affecting various cellular processes. A primary target of USP20 is p62/sequestosome-1, a key scaffolding protein in the NF-κB signaling pathway. By inhibiting USP20, this compound prevents the deubiquitination of p62, leading to its degradation and subsequent modulation of NF-κB activity.
Q2: Why is it critical to use fresh, anhydrous DMSO for dissolving this compound?
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of many organic compounds, including this compound. Using "wet" or old DMSO can lead to incomplete dissolution, precipitation of the compound, and consequently, inaccurate concentrations in your experiments. To ensure reproducibility and the highest quality data, it is imperative to use fresh, anhydrous, high-purity DMSO for preparing stock solutions.
Q3: What is the recommended method for preparing a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to weigh the desired amount of this compound powder and dissolve it in fresh, anhydrous DMSO to the desired concentration. Gentle vortexing or sonication can be used to aid dissolution. It is crucial to ensure the compound is fully dissolved before making further dilutions. For cellular assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects, with 0.1% being a widely recommended safe concentration.
Q4: How should I store the this compound stock solution in DMSO?
Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials. Under these conditions, the stock solution is generally stable for at least one month at -20°C and up to six months at -80°C. For long-term storage, -80°C is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Stock Solution | 1. Use of old or "wet" DMSO. 2. Incorrect storage of DMSO (not tightly sealed). 3. Exceeded solubility limit. | 1. Always use fresh, anhydrous, high-purity DMSO. 2. Store DMSO in small, tightly sealed aliquots. 3. Prepare a new stock solution at a lower concentration. Gentle warming (to 37°C) and sonication may help redissolve the precipitate, but a fresh preparation is recommended for critical experiments. |
| Precipitation Upon Dilution in Aqueous Media | 1. Rapid change in solvent polarity. 2. Low aqueous solubility of this compound. | 1. Perform serial dilutions in a stepwise manner. 2. Briefly vortex or sonicate the diluted solution. 3. For in vivo studies, consider using co-solvents such as PEG300, Tween-80, or SBE-β-CD to improve solubility. |
| Inconsistent or Low Inhibitory Activity | 1. Inaccurate concentration of the stock solution due to precipitation. 2. Degradation of the compound. 3. Issues with the assay itself (e.g., cell health, reagent quality). | 1. Prepare a fresh stock solution using best practices. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Include appropriate positive and negative controls in your assay. Ensure cells are healthy and in the logarithmic growth phase. |
| High Background Signal in Assays | 1. Non-specific binding or off-target effects. 2. Assay interference from the compound or DMSO. | 1. Perform control experiments with a vehicle (DMSO) control at the same final concentration. 2. Consider running counter-screens to identify potential off-target activities or assay interference. |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source |
| Solvent | Anhydrous DMSO | Internal Best Practices |
| Maximum Stock Concentration | ≥ 55 mg/mL (in fresh DMSO) | |
| Powder Storage | -20°C for up to 3 years | Manufacturer Data |
| Stock Solution Storage (-20°C) | Up to 1 month | Manufacturer Data |
| Stock Solution Storage (-80°C) | Up to 6 months | Manufacturer Data |
| Working Solution (in aqueous media) | Prepare fresh for each experiment |
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on the viability of a cancer cell line (e.g., SCC9).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line (e.g., SCC9)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: The signaling pathway of USP20 and the effect of this compound.
Technical Support Center: Refining GSK2643943A Delivery Methods for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the deubiquitinating enzyme (DUB) inhibitor, GSK2643943A, in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges associated with the formulation and delivery of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Administration
Q1: this compound has poor aqueous solubility. What are the recommended vehicle formulations for in vivo administration?
A1: Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization for in vivo use. Two common and effective formulations are recommended:
-
Protocol 1 (Clear Solution): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation results in a clear solution.[1]
-
Protocol 2 (Suspension): A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline). This will form a suspended solution and may require sonication to ensure homogeneity.[1]
It is crucial to prepare these formulations fresh on the day of use.[1]
Q2: I'm observing precipitation when preparing the formulation. What should I do?
A2: Precipitation can occur during the preparation of this compound formulations. Here are some troubleshooting steps:
-
Order of Addition: Ensure that the solvents are added sequentially as described in the detailed experimental protocols below.[1]
-
Initial Dissolution in DMSO: Make sure the compound is fully dissolved in DMSO before adding other co-solvents.
-
Gentle Warming: The formulation can be gently warmed to aid in dissolution.
-
Sonication: Sonication is particularly helpful for Protocol 2 (with SBE-β-CD) to achieve a uniform suspension.[1] It can also be used for Protocol 1 if precipitation is observed.[1]
-
Final Aqueous Addition: Add the final aqueous component (saline) slowly while vortexing to prevent the compound from crashing out of solution.
Q3: My compound precipitates after a short period, even after initial successful solubilization. How can I improve the stability of the formulation?
A3: The stability of the formulation is critical for consistent dosing.
-
Fresh Preparation: As a best practice, always prepare the working solution fresh on the day of the experiment.[1]
-
Storage of Stock Solution: A stock solution of this compound in DMSO can be prepared and stored at -20°C or -80°C for longer-term storage. However, the final formulation containing aqueous components is less stable.
-
Use of Excipients: The recommended formulations include excipients like PEG300, Tween-80, and SBE-β-CD, which are specifically chosen to enhance the solubility and stability of poorly soluble compounds.[1]
Q4: What is the recommended administration route and dosage for this compound in mice?
A4: In published preclinical studies, this compound has been administered via intraperitoneal (i.p.) injection.[1] Dosages in mouse models of oral squamous cell carcinoma have ranged from 2.5 mg/kg to 5 mg/kg, administered daily.[1]
Experimental Design & Interpretation
Q5: I am not observing the expected in vivo efficacy. What are some potential reasons?
A5: A lack of efficacy can be multifactorial. Consider the following:
-
Formulation Issues: Inconsistent formulation or precipitation can lead to inaccurate dosing. Ensure your preparation method is robust and visually inspect the solution for any precipitation before each injection.
-
Compound Stability: Degradation of the compound can result in reduced activity. Always use freshly prepared solutions.
-
Pharmacokinetics: The bioavailability and clearance of the compound can be influenced by the vehicle and the animal model. The chosen formulation may not be optimal for achieving the necessary therapeutic exposure.
-
Biological Factors: The specific tumor model, its growth rate, and the expression levels of USP20 and its downstream targets can all impact the observed efficacy.
Data Presentation
Table 1: Representative In Vivo Pharmacokinetic Parameters of a Poorly Soluble Small Molecule Inhibitor Following Intraperitoneal Administration in Mice
While specific pharmacokinetic data for this compound is not publicly available, the following table provides representative data for a similar poorly soluble small molecule inhibitor to guide experimental design and interpretation. These values can vary significantly based on the specific compound and formulation.
| Formulation Vehicle | Dose (mg/kg, i.p.) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Bioavailability (%) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 | 1.5 | 0.5 | 4.2 | ~80 |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 10 | 1.2 | 0.75 | 3.8 | ~70 |
Note: This data is illustrative and not specific to this compound.
Experimental Protocols
Protocol 1: Preparation of this compound in a Clear Solution Vehicle
This protocol is for preparing a 1 mg/mL solution of this compound.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the following components in order:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Vortex to mix thoroughly.
-
50 µL of Tween-80. Vortex to mix thoroughly.
-
450 µL of sterile saline. Add dropwise while vortexing to ensure the compound remains in solution.
-
-
Visually inspect the final solution to ensure it is clear and free of precipitation. If precipitation is observed, gentle warming or brief sonication can be applied.
-
Use the formulation immediately for injection.
Protocol 2: Preparation of this compound in a Suspension Vehicle
This protocol is for preparing a 1 mg/mL suspension of this compound.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
In a sterile microcentrifuge tube, add the following components:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
900 µL of the 20% SBE-β-CD in saline.
-
-
Vortex the mixture vigorously and sonicate for 5-10 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for uniformity before injection. Gently vortex again immediately before drawing the solution into the syringe.
-
Use the formulation immediately for injection.
Protocol 3: Intraperitoneal (i.p.) Injection in Mice
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right abdominal quadrant. This helps to avoid the cecum.
-
Disinfect the injection site with an alcohol swab.
-
Insert a 25-27 gauge needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
If no fluid is aspirated, inject the prepared this compound formulation slowly. The maximum recommended injection volume is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits USP20, preventing deubiquitination of downstream targets.
Caption: Workflow for this compound formulation preparation and in vivo administration.
Caption: Troubleshooting logic for common issues with this compound in vivo experiments.
References
Validation & Comparative
Comparing GSK2643943A with other known DUB inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the deubiquitinating enzyme (DUB) inhibitor, GSK2643943A, in relation to other known DUB inhibitors. The information is compiled from publicly available data to assist researchers in evaluating its potential for various applications.
Introduction to this compound
This compound is a potent and specific inhibitor of Ubiquitin-Specific Protease 20 (USP20).[1][2][3] It has demonstrated an in vitro IC50 of 160 nM against USP20.[1][3] Research suggests its potential as an anti-tumor agent, particularly in oral squamous cell carcinoma.[1]
Comparative Analysis of DUB Inhibitors
Table 1: Comparison of this compound with Other DUB Inhibitors
| Inhibitor | Target DUB(s) | IC50/EC50 (nM) | Notes |
| This compound | USP20 | 160 | Potent USP20 inhibitor with reported anti-tumor efficacy.[1][2][3] |
| ML364 | USP2 | 1100 | Small molecule inhibitor of USP2. |
| SJB2-043 | USP1 | 544 | Potent inhibitor of the USP1/UAF1 complex. |
| P5091 | USP7 | 4200 (EC50) | Selective and potent inhibitor of USP7. |
| WP1130 (Degrasyn) | USP5, UCH-L1, USP9x, USP14, UCH37 | - | A selective deubiquitinase inhibitor that also suppresses Bcr/Abl and JAK2. |
| Spautin-1 | USP10, USP13 | ~600-700 | Potent and specific autophagy inhibitor. |
| BAY 11-7082 | USP7, USP21 | 190 (USP7), 960 (USP21) | Also an NF-κB inhibitor. |
| PR-619 | Non-selective | 1000-20000 (EC50) | A non-selective, reversible inhibitor of DUBs. |
Disclaimer: The IC50/EC50 values presented are from various sources and may have been determined using different experimental conditions. Direct comparison of these values may not accurately reflect the relative potencies of the inhibitors.
Signaling Pathways
This compound, by inhibiting USP20, is implicated in the regulation of key cellular signaling pathways. USP20 has been shown to play a significant role in the TNFα-induced NF-κB signaling pathway by stabilizing p62 through the deubiquitination of K48-linked polyubiquitin (B1169507) chains.[4] This action of USP20 promotes cell survival.
Experimental Protocols
The following is a generalized protocol for a biochemical assay to determine the inhibitory activity of a compound against a specific DUB.
Objective: To measure the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified DUB enzyme.
Materials:
-
Purified recombinant DUB enzyme (e.g., USP20)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110, Ub-Rho)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified DUB enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate during the assay.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted DUB enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution (e.g., 5 µL) to each well.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 485 nm excitation and 535 nm emission for Ub-Rho). Readings should be taken at regular intervals for a specified duration (e.g., every 2 minutes for 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the reaction velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of DUB activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a valuable tool for studying the biological functions of USP20. Its potency and specificity make it a significant research agent. Further comprehensive and direct comparative studies with other DUB inhibitors will be crucial to fully elucidate its therapeutic potential and position it within the landscape of DUB-targeting compounds.
References
A Comparative Guide to GSK2643943A and Other USP20 Inhibitors for Researchers
In the landscape of ubiquitin-specific protease (USP) inhibitors, GSK2643943A has emerged as a notable selective inhibitor of USP20. This guide provides a comparative analysis of this compound against other compounds known to inhibit USP20, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. Due to a scarcity of publicly available, potent, and selective USP20 inhibitors, this guide will also draw comparisons with broader-spectrum deubiquitinase (DUB) inhibitors that have reported activity against USP20.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and other relevant DUB inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound Name | Target(s) | IC50 (USP20) | Other Notable IC50/EC50 Values | Selectivity Profile |
| This compound | USP20 | 160 nM (for USP20/Ub-Rho) [1] | Not specified | Selective for USP20 [1][2] |
| PR-619 | Broad-spectrum DUB inhibitor | Not specified | EC50 of 1-20 µM in a cell-free assay for DUBs[2] | Non-selective; inhibits USP2, USP4, USP5, USP7, USP8, USP15, USP20, USP28, USP47, UCHL1, UCHL3, UCHL5[3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used in the characterization of USP20 inhibitors.
In Vitro Deubiquitinase (DUB) Inhibition Assay (Fluorogenic)
This biochemical assay is a primary method for determining the potency of an inhibitor against a purified DUB enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against USP20.
Principle: The assay utilizes a fluorogenic substrate, such as ubiquitin-rhodamine110 (Ub-Rho110) or ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the substrate by USP20 releases the fluorescent group, resulting in an increase in fluorescence intensity. The inhibitor's potency is determined by its ability to reduce this fluorescence signal.
Materials:
-
Recombinant human USP20 enzyme
-
Fluorogenic substrate (e.g., Ub-Rho110 or Ub-AMC)
-
Assay buffer (e.g., Tris-based buffer with DTT and a surfactant like Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the USP20 enzyme to the working concentration in cold assay buffer.
-
Reaction Setup: Add the diluted test compound and USP20 enzyme to the microplate wells. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Incubation: Incubate the enzyme and compound mixture at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for rhodamine110) over time (kinetic assay) or at a fixed endpoint.
-
Data Analysis: Plot the initial reaction rates or endpoint fluorescence against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA®)
This cell-based assay confirms that the inhibitor can bind to its target protein within a cellular environment.
Objective: To assess the target engagement of a USP20 inhibitor in intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then subjected to a heat shock. The amount of soluble, non-denatured target protein remaining after heating is quantified. An effective inhibitor will increase the thermal stability of its target, resulting in more soluble protein at higher temperatures compared to untreated cells.
Materials:
-
Cell line expressing USP20
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
Antibodies specific for USP20
-
Western blotting or ELISA reagents
-
PCR thermocycler or other heating device
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the treated cells at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble USP20: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble USP20 using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble USP20 against the temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving USP20 and a typical experimental workflow for inhibitor screening.
Caption: TNFα-induced NF-κB signaling pathway regulated by USP20.
Caption: A typical workflow for the screening and validation of selective USP20 inhibitors.
References
Validating the Anti-Tumor Efficacy of GSK2643943A: A Comparative Guide for Researchers
An In-depth Analysis of the USP20 Inhibitor GSK2643943A in Oral Squamous Cell Carcinoma Models Compared to Standard Therapies
This guide provides a comprehensive comparison of the anti-tumor effects of this compound, a selective deubiquitinating enzyme (DUB) inhibitor targeting USP20, against alternative cancer treatments. The focus is on its application in oral squamous cell carcinoma (OSCC) models, with supporting experimental data and detailed methodologies to aid researchers in evaluating its therapeutic potential.
Performance Comparison of Anti-Tumor Agents in Oral Squamous Cell Carcinoma Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound, both as a monotherapy and in combination, alongside standard-of-care treatments for oral squamous cell carcinoma. These comparisons are based on preclinical data from xenograft models.
Table 1: Efficacy of this compound in SCC9 Human Oral Squamous Cell Carcinoma Xenografts
| Treatment Group | Dosage & Administration | Mean Tumor Volume Reduction | Citation |
| This compound (monotherapy) | 5 mg/kg, i.p., daily for 6 days | Data not provided, but potentiated oHSV-1-induced oncolysis | [1] |
| This compound + oHSV-1 T1012G | GSK: 5 mg/kg, i.p., daily for 6 days; oHSV-1: 1x10^6 PFU, intratumoral, on days 1, 4, 7 | Significant reduction in tumor volumes | [1] |
Table 2: Efficacy of this compound in SCC7 Mouse Squamous Cell Carcinoma Xenografts
| Treatment Group | Dosage & Administration | Mean Tumor Volume Reduction | Citation |
| This compound (monotherapy) | 2.5 mg/kg, i.p., daily for 9 days | Data not provided, but played a regulatory role in oHSV-1 T1012G replication and oncolysis | [1] |
| This compound + oHSV-1 T1012G | GSK: 2.5 mg/kg, i.p., daily for 9 days; oHSV-1: 1x10^7 PFU, intratumoral, on days 1, 4, 7, 10 | Significant reduction in tumor volumes | [1] |
Table 3: Comparative Efficacy of Standard-of-Care Agents in Oral Squamous Cell Carcinoma Xenograft Models
| Treatment Agent | Cancer Model | Dosage & Administration | Tumor Growth Inhibition (%) | Citation |
| Cisplatin (B142131) | Human oral squamous carcinoma | 0.3 mg/kg, i.p., twice weekly | 28% | [2] |
| Cisplatin | Human oral squamous carcinoma | 0.45 mg/kg, i.p., twice weekly | 47% | [2] |
| Cisplatin | Human oral squamous carcinoma | 0.9 mg/kg, i.p., twice weekly | 86% | [2] |
| Cetuximab | HT29 (colorectal cancer) xenograft | 200 µ g/mouse , twice a week | Significant tumor growth inhibition | [3][4] |
Note: Direct comparison is challenging due to variations in cancer cell lines, experimental protocols, and endpoints across studies. The data for cisplatin and cetuximab are provided as a benchmark for the efficacy of standard therapies in relevant cancer types.
Mechanism of Action: The Role of USP20 Inhibition
This compound exerts its anti-tumor effects by inhibiting Ubiquitin Specific Peptidase 20 (USP20), a deubiquitinating enzyme. This inhibition disrupts key signaling pathways that promote cancer cell survival, proliferation, and metastasis.
The USP20-Wnt/β-catenin Signaling Axis
USP20 has been shown to deubiquitinate and stabilize β-catenin, a central component of the canonical Wnt signaling pathway. By inhibiting USP20, this compound promotes the degradation of β-catenin, thereby downregulating Wnt signaling. This pathway is frequently hyperactivated in various cancers and is crucial for tumorigenesis.
Figure 1: this compound inhibits USP20, leading to β-catenin degradation and suppression of Wnt signaling.
The USP20-SNAI2 Axis and Metastasis
This compound also influences metastasis by targeting the stability of SNAI2 (Slug), a key transcription factor involved in the epithelial-mesenchymal transition (EMT). USP20 deubiquitinates and stabilizes SNAI2. Inhibition of USP20 by this compound leads to the degradation of SNAI2, thereby suppressing cancer cell migration and invasion.
Experimental Protocols
This section outlines the detailed methodologies for the key in vivo experiments cited in this guide, providing a framework for reproducing and building upon these findings.
In Vivo Xenograft Tumor Model for Oral Squamous Cell Carcinoma
This protocol describes the establishment of subcutaneous xenograft models using SCC9 and SCC7 cell lines to evaluate the anti-tumor efficacy of this compound.
1. Cell Culture and Preparation:
-
SCC9 (human oral squamous cell carcinoma) and SCC7 (mouse squamous cell carcinoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 8 x 10^6 cells per 100 µL for SCC9 and 1 x 10^7 cells per 100 µL for SCC7.
2. Animal Models:
-
Female athymic nude mice (4-6 weeks old) are used for the SCC9 xenograft model.
-
Syngeneic mice are used for the SCC7 xenograft model.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
A 100 µL cell suspension is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
4. Treatment Administration:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
This compound: Administered via intraperitoneal (i.p.) injection at the specified doses (5 mg/kg for SCC9 model, 2.5 mg/kg for SCC7 model) daily for the duration of the experiment.
-
Oncolytic Virus (oHSV-1 T1012G): Administered via intratumoral injection at the specified plaque-forming units (PFU) on designated days.
-
Control Group: Receives vehicle control (e.g., PBS) following the same administration schedule.
5. Endpoint Analysis:
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, RNA extraction).
Figure 2: Experimental workflow for the in vivo xenograft model to assess anti-tumor efficacy.
Conclusion
This compound, a selective USP20 inhibitor, demonstrates significant anti-tumor potential, particularly in combination with oncolytic virus therapy in preclinical models of oral squamous cell carcinoma. Its mechanism of action, involving the destabilization of key oncoproteins like β-catenin and SNAI2, provides a strong rationale for its further development. While direct comparative data with standard-of-care agents in identical models is limited, the initial findings suggest that this compound could be a valuable component of future cancer treatment strategies. Further research is warranted to establish its efficacy as a monotherapy and to identify optimal combination therapies for various cancer types. This guide provides researchers with the foundational data and methodologies to pursue these investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the anti-tumor effect of cetuximab using protein kinetics and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the anti-tumor effect of cetuximab using protein kinetics and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of GSK2643943A: A Comparative Guide for Researchers
**For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of GSK2643943A, a potent and selective inhibitor of Ubiquitin-Specific Protease 20 (USP20). Through objective comparisons with other deubiquitinase (DUB) inhibitors, supporting experimental data, and detailed protocols, this document serves as a critical resource for evaluating this compound in preclinical research. **
This compound has been identified as a selective inhibitor of USP20, a deubiquitinating enzyme implicated in various cellular processes, including signal transduction and protein degradation.[1] Understanding its specific mechanism and how it compares to other inhibitors is crucial for its application in research, particularly in areas like oncology where it has shown potential in enhancing oncolytic virus therapy.[1]
Comparative Analysis of DUB Inhibitor Potency
To contextualize the efficacy of this compound, its in vitro potency is compared against a panel of other known deubiquitinase inhibitors. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison.
| Inhibitor | Primary Target(s) | IC50 (nM) | Selectivity Profile |
| This compound | USP20 | 160 | Selective for USP20 [1][2][3] |
| BAY 11-7082 | USP7, USP21, IKK | 190 (USP7), 960 (USP21) | Broad |
| Spautin-1 | USP10, USP13 | ~600-700 | Selective for USP10/13 |
| ML364 | USP2 | 1,100 | Selective for USP2 |
| PR-619 | Pan-DUB inhibitor | 1,000-20,000 (EC50) | Non-selective |
| P5091 | USP7 | 4,200 (EC50) | Selective for USP7 |
| AZ1 | USP25, USP28 | 620 (USP25), 700 (USP28) | Dual Selective |
Mechanism of Action: The Role of USP20 in TNFα-Induced NF-κB Signaling
This compound exerts its effect by inhibiting the enzymatic activity of USP20. USP20 plays a critical role in the Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by deubiquitinating and stabilizing key signaling proteins, thereby preventing their degradation.
Two key substrates of USP20 in this pathway are p62 (sequestosome-1) and Receptor-Interacting Protein Kinase 1 (RIPK1). By removing ubiquitin chains from these proteins, USP20 promotes the formation of a signaling complex that is essential for the activation of NF-κB, a transcription factor that regulates inflammation, cell survival, and immunity. Inhibition of USP20 by this compound would, therefore, lead to the degradation of p62 and RIPK1, subsequently suppressing NF-κB activation.
Caption: TNFα-induced NF-κB signaling pathway and the inhibitory action of this compound on USP20.
Experimental Protocols
Deubiquitinase (DUB) Activity Assay (Fluorometric)
This protocol outlines a common method to determine the in vitro potency (IC50) of inhibitors against a specific deubiquitinase, such as USP20. The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which upon cleavage by the DUB, releases a fluorescent AMC group.
Materials:
-
Purified recombinant USP20 enzyme
-
This compound and other test inhibitors
-
Ubiquitin-AMC substrate (e.g., from Boston Biochem or R&D Systems)
-
DUB Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test inhibitors in DMSO. Further dilute the compounds in DUB Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the purified USP20 enzyme to the desired working concentration in ice-cold DUB Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor solutions or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the diluted USP20 enzyme solution (e.g., 20 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate solution (e.g., 25 µL) to each well.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of DUB inhibitors.
References
The Selective Advantage: A Comparative Analysis of GSK2643943A and Non-Selective DUB Inhibitors
In the intricate landscape of ubiquitin signaling, deubiquitinating enzymes (DUBs) have emerged as critical regulators and promising therapeutic targets. While broad-spectrum DUB inhibitors have been instrumental in elucidating the general roles of deubiquitination, the development of selective inhibitors is paramount for dissecting the functions of individual DUBs and minimizing off-target effects. This guide provides a detailed comparison of GSK2643943A, a selective inhibitor of Ubiquitin-Specific Protease 20 (USP20), with non-selective DUB inhibitors, supported by available experimental data and detailed methodologies.
Superior Selectivity of this compound
This compound is a potent and specific inhibitor of USP20 with a reported half-maximal inhibitory concentration (IC50) of 160 nM.[1][2][3] Its primary advantage lies in its targeted action, which allows for the specific investigation of USP20's role in cellular processes and its potential as a therapeutic target, particularly in oral squamous cell carcinoma where it has demonstrated anti-tumor efficacy.[1][3]
In contrast, non-selective DUB inhibitors, such as PR-619 and WP1130, exhibit broad activity across multiple DUB families. This lack of specificity, while useful for studying global ubiquitination, can lead to a complex and often unpredictable cellular response due to the inhibition of numerous DUBs with diverse and sometimes opposing functions. This can complicate data interpretation and increase the risk of off-target toxicity in a therapeutic setting.
Comparative Inhibitor Profiles
The following tables summarize the available quantitative data for this compound and representative non-selective DUB inhibitors.
| Inhibitor | Target DUB(s) | IC50 / EC50 | Selectivity Notes |
| This compound | USP20 | 160 nM[1][2][3] | Highly selective for USP20. While comprehensive selectivity panel data is not widely published, its specific activity against USP20 is a key characteristic.[4] |
| PR-619 | Broad Spectrum (USPs, UCHs, OTUs, MJDs) | 1-20 µM (general) | Known to inhibit a wide range of DUBs, making it a tool for studying global DUB inhibition. |
| WP1130 | USP5, UCH-L1, USP9x, USP14, UCH37 | micromolar range | Exhibits activity against a subset of DUBs from different families. |
Note: There is a discrepancy in the reported IC50 for this compound, with one source listing it as >100 µM. This may be due to different assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the targeted action of this compound versus the broad-spectrum activity of non-selective inhibitors, as well as a typical experimental workflow for inhibitor characterization.
Caption: Targeted vs. Broad-Spectrum Inhibition.
Caption: Workflow for DUB Inhibitor Discovery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cell-based assays used to characterize DUB inhibitors.
Biochemical DUB Inhibition Assay (Ubiquitin-Rhodamine 110)
This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110).
Materials:
-
Purified recombinant DUB enzyme (e.g., USP20)
-
This compound and non-selective DUB inhibitors
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound and non-selective inhibitors) in DMSO.
-
In a 384-well plate, add 50 µL of assay buffer to each well.
-
Add 1 µL of the diluted inhibitor to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known potent pan-DUB inhibitor as a positive control (0% activity).
-
Add 25 µL of the purified DUB enzyme solution (e.g., 2X final concentration) to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Ub-Rho110 substrate solution (e.g., 4X final concentration).
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm) at 1-minute intervals for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based DUB Target Engagement Assay
This assay determines the ability of an inhibitor to engage its target DUB within a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for FLAG-tagged USP20
-
Lipofectamine 3000 or other transfection reagent
-
This compound and non-selective DUB inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Ubiquitin-Rhodamine 110
-
Fluorescence plate reader
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the FLAG-USP20 expression vector using Lipofectamine 3000 according to the manufacturer's protocol.
-
After 24-48 hours, treat the cells with various concentrations of this compound or a non-selective inhibitor for 2-4 hours. Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Incubate a portion of the cell lysate with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate FLAG-USP20.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Resuspend the beads in DUB assay buffer.
-
Add Ubiquitin-Rhodamine 110 substrate to the bead suspension.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Compare the DUB activity from inhibitor-treated cells to the DMSO-treated control to determine the extent of target engagement.
Conclusion
The primary advantage of this compound over non-selective DUB inhibitors is its high selectivity for USP20. This specificity allows for a more precise dissection of the biological functions of USP20 and presents a more favorable profile for potential therapeutic development by minimizing off-target effects. While non-selective inhibitors remain valuable tools for studying the broader consequences of DUB inhibition, the future of DUB-targeted therapies and research lies in the development and characterization of highly selective compounds like this compound. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these important chemical probes.
References
Comparative Efficacy of GSK2643943A Across Various Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the deubiquitinating enzyme (DUB) inhibitor, GSK2643943A. This document summarizes its efficacy in various cancer cell lines, offers detailed experimental protocols, and visualizes its mechanism of action through signaling pathway and workflow diagrams.
This compound is an inhibitor of the ubiquitin-specific protease 20 (USP20), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression, protein degradation, and signaling pathways.[1][2][3] Dysregulation of USP20 has been linked to the tumorigenesis of several cancers, making it a promising target for therapeutic intervention.[3][4] this compound has demonstrated anti-tumor efficacy, particularly in oral squamous cell carcinoma (OSCC), by blocking the USP20-mediated cleavage of protein-ubiquitin bonds.[1]
Quantitative Efficacy of this compound
This compound exhibits a potent inhibitory effect on its target, USP20, with a half-maximal inhibitory concentration (IC50) of 160 nM in a cell-free assay using USP20/Ub-Rho.[1][2] While comprehensive data on its anti-proliferative or cytotoxic IC50 values across a wide range of cell lines is not extensively available in publicly accessible literature, existing studies have highlighted its activity in specific cancer types.
The primary focus of published research has been on its effects in combination with other therapies, particularly oncolytic viruses, in oral squamous cell carcinoma cell lines. In SCC9 cells, this compound has been shown to significantly reduce cell viability when used in conjunction with an oncolytic herpes simplex virus (oHSV-1).[1] Treatment with 1 µM and 5 µM of this compound overnight in the presence of oHSV-1 resulted in a significant drop in SCC9 cell viability.[1]
Further research is required to establish a broad-spectrum efficacy profile of this compound as a monotherapy across a diverse panel of cancer cell lines. The following table summarizes the currently available efficacy data.
| Cell Line | Cancer Type | Efficacy Metric | Value | Notes |
| - | - | IC50 (in vitro) | 160 nM | Cell-free assay with USP20/Ub-Rho.[1][2] |
| SCC9 | Oral Squamous Cell Carcinoma | Cell Viability | - | Significant decrease in combination with oHSV-1.[1] |
| SCC7 | Oral Squamous Cell Carcinoma | Tumor Volume | - | Reduction in vivo in combination with oHSV-1.[1] |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | Apoptosis/Proliferation | - | Knockdown of USP20 showed anti-tumor effects, which were mimicked by this compound.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[5]
-
Cell Seeding:
-
Seed cancer cells (e.g., SCC9) into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[5]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the forraw an crystals.
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the downstream effects of this compound on protein stability.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., SNAI2, Cyclin D1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits USP20, leading to increased ubiquitination and degradation of its substrates.
Caption: A typical workflow for evaluating the efficacy of this compound.
Mechanism of Action
This compound functions by inhibiting the deubiquitinating activity of USP20.[1] USP20 removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[4] By inhibiting USP20, this compound promotes the ubiquitination and subsequent degradation of key oncoproteins.
Several substrates of USP20 have been identified that are relevant to cancer progression:
-
SNAI2 (Slug): A transcription factor that promotes epithelial-mesenchymal transition (EMT) and metastasis. USP20 stabilizes SNAI2, and its inhibition leads to decreased SNAI2 levels and reduced cancer cell migration and invasion.
-
Cyclin D1: A crucial regulator of cell cycle progression.[6] USP20 has been shown to promote the stability of Cyclin D1, and its inhibition can lead to cell cycle arrest.[6][7]
-
HIF-1α (Hypoxia-inducible factor 1-alpha): A key transcription factor in the cellular response to hypoxia, which is often associated with tumor growth and angiogenesis. USP20 can deubiquitinate and stabilize HIF-1α.
-
p62 (Sequestosome 1): An adaptor protein involved in various signaling pathways, including NF-κB signaling and apoptosis.[8] USP20 can stabilize p62, thereby promoting cell survival.[8]
The inhibition of USP20 by this compound is therefore expected to lead to a reduction in the levels of these oncoproteins, resulting in decreased cell proliferation, metastasis, and survival, and potentially inducing apoptosis.
Comparison with Other DUB Inhibitors
Currently, there is a lack of publicly available studies that directly compare the efficacy of this compound with other specific USP20 inhibitors or broader-spectrum DUB inhibitors in various cell lines. Such comparative analyses would be invaluable for understanding the selectivity and potential advantages of this compound as a therapeutic agent. Future research should focus on head-to-head comparisons with other molecules targeting USP20 to delineate its relative potency and therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The emerging role of ubiquitin-specific protease 20 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of cancer cell growth by promoting cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Deubiquitinating Enzyme USP20 Regulates the TNFα-Induced NF-κB Signaling Pathway through Stabilization of p62 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK2643943A: A Comparative Analysis in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational deubiquitinating enzyme (DUB) inhibitor, GSK2643943A, against current standard-of-care treatments for oral squamous cell carcinoma (OSCC) and T-cell acute lymphoblastic leukemia (T-ALL). This analysis is based on publicly available preclinical data. To date, no direct head-to-head clinical trials comparing this compound with standard-of-care therapies have been published.
Executive Summary
This compound is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 20 (USP20), a deubiquitinating enzyme implicated in the regulation of various signaling pathways critical to cancer progression. Preclinical studies have demonstrated its potential as an anti-tumor agent in both OSCC and T-ALL models. In OSCC, this compound has shown synergistic effects when combined with oncolytic virus therapy. In T-ALL, it has exhibited anti-proliferative and pro-apoptotic activity, leading to prolonged survival in animal models.
While these findings are promising, it is crucial to note the absence of direct comparative efficacy and safety data against established first-line therapies such as cisplatin (B142131) for OSCC and multi-agent chemotherapy regimens for T-ALL. The following sections present the available preclinical data for this compound and provide context with the current standard-of-care treatments.
Mechanism of Action: Targeting the Ubiquitin-Proteasome System
This compound exerts its anti-cancer effects by inhibiting USP20. USP20 is responsible for removing ubiquitin chains from target proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP20, this compound leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest, apoptosis, and inhibit tumor growth. Key signaling pathways influenced by USP20 and potentially targeted by this compound include those involving Hypoxia-Inducible Factor 1α (HIF-1α) and other proteins crucial for tumor cell survival and proliferation.
This compound in Oral Squamous Cell Carcinoma (OSCC)
Standard-of-Care for OSCC: The primary treatment for localized OSCC is surgical resection, often followed by radiation therapy with or without concurrent chemotherapy. For advanced or metastatic disease, systemic chemotherapy, with cisplatin being a cornerstone agent, is a standard approach.
Preclinical Evidence for this compound: Preclinical studies have explored the utility of this compound in OSCC, primarily in combination with oncolytic virus therapy.
| Parameter | This compound + oHSV-1 | Vehicle Control |
| Tumor Growth | Significant reduction in tumor volume | Progressive tumor growth |
| Viral Replication | Enhanced viral replication in tumor cells | Basal level of viral replication |
| Mechanism | Increased susceptibility of cancer cells to oncolysis | - |
Experimental Protocol: In Vivo OSCC Xenograft Model
-
Cell Lines: Human oral squamous carcinoma cell lines (e.g., SCC9).
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous SCC9 xenografts.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Oncolytic Herpes Simplex Virus-1 (oHSV-1) alone
-
This compound in combination with oHSV-1
-
-
Dosing and Administration:
-
This compound: Administered intraperitoneally at a specified dose and schedule.
-
oHSV-1: Injected directly into the tumor at a specified plaque-forming unit (PFU) concentration.
-
-
Endpoints: Tumor volume measurements, viral titer analysis within tumors, and survival analysis.
This compound in T-cell Acute Lymphoblastic Leukemia (T-ALL)
Standard-of-Care for T-ALL: The standard treatment for T-ALL involves intensive multi-agent chemotherapy regimens, which typically include drugs such as vincristine, corticosteroids (dexamethasone or prednisone), asparaginase, and anthracyclines. For high-risk patients, hematopoietic stem cell transplantation may be considered.
Preclinical Evidence for this compound: A recent study has highlighted the potential of this compound in T-ALL, demonstrating effects similar to the genetic knockdown of its target, USP20.[1][2]
| Parameter | This compound | Vehicle Control |
| Cell Proliferation | Inhibition of T-ALL cell line proliferation | Uninhibited proliferation |
| Apoptosis | Increased apoptosis in T-ALL cells | Basal level of apoptosis |
| In Vivo Efficacy | Reduced tumor burden and prolonged survival in a mouse model | Progressive disease and shorter survival |
Experimental Protocol: In Vivo T-ALL Xenograft Model
-
Cell Lines: Human T-ALL cell lines (e.g., Jurkat, MOLT-4).
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) engrafted with T-ALL cells.
-
Treatment Groups:
-
Vehicle control
-
This compound
-
-
Dosing and Administration: this compound administered via a systemic route (e.g., intraperitoneal injection) at a specified dose and frequency.
-
Endpoints: Assessment of leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow), and overall survival.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a novel therapeutic agent for OSCC and T-ALL by targeting the deubiquitinating enzyme USP20. Its synergistic activity with oncolytic viruses in OSCC and its standalone efficacy in T-ALL models warrant further investigation.
However, to truly benchmark this compound against the current standards of care, direct comparative preclinical and, ultimately, clinical studies are essential. Future research should focus on head-to-head comparisons with cisplatin-based regimens in OSCC and with multi-agent chemotherapy protocols in T-ALL. Such studies will be critical in defining the potential clinical utility and positioning of this compound in the treatment landscape of these malignancies. Furthermore, the exploration of predictive biomarkers for this compound activity will be crucial for patient selection in future clinical trials.
References
Replicating Published Findings on GSK2643943A's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the deubiquitinating enzyme (DUB) inhibitor, GSK2643943A, with a focus on replicating and comparing its published activity. This compound is a known inhibitor of Ubiquitin Specific Peptidase 20 (USP20) with a reported half-maximal inhibitory concentration (IC50) of 160 nM.[1][2] This document outlines the core methodologies for assessing its activity and provides a framework for comparison with alternative compounds, supported by available data.
Introduction to this compound and its Target, USP20
This compound is a small molecule inhibitor that targets USP20, a deubiquitinating enzyme involved in various cellular processes.[1][3] Dysregulation of USP20 has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[3][4] this compound has been investigated for its anti-tumor efficacy, particularly in the context of oral squamous cell carcinoma (OSCC), where it has been shown to enhance the oncolytic effects of oHSV-1 (oncolytic herpes simplex virus-1).[1]
USP20 is a cysteine protease that removes ubiquitin from target proteins, thereby regulating their stability and function.[5] It is involved in multiple signaling pathways, including the TNFα-induced NF-κB pathway, by stabilizing key signaling components.[6][7] By inhibiting USP20, this compound can modulate these pathways, leading to downstream cellular effects.
Quantitative Comparison of USP20 Inhibitors
A direct head-to-head comparison of this compound with other specific USP20 inhibitors based on publicly available, peer-reviewed data is challenging due to a lack of studies performing such direct comparisons under identical experimental conditions. However, we can compile the reported IC50 values for this compound and other DUB inhibitors that have shown activity against USP20. It is important to note that variations in assay conditions can significantly impact IC50 values.
| Inhibitor | Target(s) | Reported IC50 against USP20 | Reference(s) |
| This compound | USP20 | 160 nM | [1][2] |
| PR-619 | Broad-spectrum DUB inhibitor (including USP20) | Not specified | [8][9] |
Note: The lack of directly comparable IC50 values for other specific USP20 inhibitors in the public domain highlights a significant data gap. Researchers are encouraged to perform their own head-to-head comparisons using standardized assays.
Experimental Protocols
To facilitate the replication of published findings, this section provides detailed methodologies for key experiments cited in the literature for characterizing the activity of this compound.
In Vitro Deubiquitinase (DUB) Activity Assay (IC50 Determination)
This protocol is based on a common method for measuring DUB activity using a fluorogenic substrate.
Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110 or Ubiquitin-AMC, by USP20. Cleavage of the substrate results in an increase in fluorescence, which is proportional to the enzyme's activity. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Recombinant human USP20 enzyme
-
Ubiquitin-Rhodamine 110 or Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound and other test compounds
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and other test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed amount of recombinant USP20 enzyme to the wells of the microplate.
-
Add the diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine 110; ~340-350 nm excitation and ~440-460 nm emission for AMC) over time.
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound against USP20.
Cell Viability Assay in the Context of Oncolytic Virus Infection
This protocol is designed to assess the effect of this compound on the viability of cancer cells infected with an oncolytic virus.
Principle: This assay measures the potentiation of oncolytic virus-induced cell death by this compound. Cell viability can be assessed using various methods, such as MTS or CellTiter-Glo assays, which measure metabolic activity.
Materials:
-
Oral squamous carcinoma cell lines (e.g., SCC9)
-
Oncolytic herpes simplex virus-1 (oHSV-1)
-
This compound
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
96-well clear or white-walled plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 2 hours).
-
Infect the cells with oHSV-1 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe cytopathic effects (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to untreated and uninfected controls and plot the results to determine the effect of this compound on virus-induced cell death.
In Vivo Xenograft Model of Oral Squamous Cell Carcinoma
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Principle: This experiment assesses the ability of this compound, alone or in combination with an oncolytic virus, to inhibit tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Oral squamous carcinoma cell lines (e.g., SCC7, SCC9)
-
This compound formulated for in vivo administration
-
oHSV-1 (for combination studies)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, oHSV-1 alone, this compound + oHSV-1).
-
Administer this compound via the appropriate route (e.g., intraperitoneal injection) at the desired dose and schedule.
-
For combination studies, administer oHSV-1 (e.g., intratumoral injection) at the specified dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the average tumor volume over time for each treatment group to assess efficacy.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound within the TNFα-induced NF-κB signaling pathway, a pathway where USP20 is known to play a regulatory role.
Caption: this compound inhibits USP20, preventing the deubiquitination of RIP1 and promoting NF-κB signaling.
This guide provides a foundational framework for researchers interested in the activity of this compound. The provided protocols and diagrams are intended to facilitate the replication and extension of published findings. Further independent research and head-to-head comparative studies are essential for a complete understanding of the therapeutic potential of this compound and other USP20 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2449301-27-1 | MOLNOVA [molnova.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP20 - Wikipedia [en.wikipedia.org]
- 6. Deubiquitinating Enzyme USP20 Regulates Extracellular Signal-Regulated Kinase 3 Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. platform.opentargets.org [platform.opentargets.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of GSK2643943A for USP20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the deubiquitinase (DUB) inhibitor GSK2643943A, with a focus on its specificity for Ubiquitin-Specific Protease 20 (USP20). The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the use of this compound in their studies.
Introduction
This compound has been identified as a potent inhibitor of USP20, a deubiquitinase implicated in various cellular processes, including signal transduction, protein trafficking, and tumorigenesis.[1][2] The therapeutic potential of targeting USP20 has led to the development of small molecule inhibitors like this compound. However, a critical aspect of any pharmacological inhibitor is its specificity. Off-target effects can lead to confounding experimental results and potential toxicity. This guide aims to provide a clear overview of the available data regarding the specificity of this compound and to compare it with other available agents.
Biochemical Potency of this compound
This compound is widely reported to be a potent inhibitor of USP20. Multiple commercial suppliers cite an in vitro half-maximal inhibitory concentration (IC50) of 160 nM for this compound against USP20 in biochemical assays using a Ubiquitin-Rhodamine 110 substrate.[3][4][5][6] This low nanomolar potency suggests a strong interaction between the compound and the catalytic site of USP20.
Comparative Analysis of USP20 Inhibitors
A significant challenge in the field is the limited availability of highly selective USP20 inhibitors with comprehensive public data. While many DUB inhibitors have been identified, most are either non-selective or target other USP family members.
However, to provide a framework for comparison, we have compiled the available data for this compound and other non-selective DUB inhibitors that are sometimes used in research.
Table 1: Comparison of USP20 Inhibitor Potency
| Compound | Target(s) | IC50 / EC50 (µM) | Selectivity Notes |
| This compound | USP20 | 0.160 | Reported as a USP20 inhibitor, but a comprehensive public selectivity panel is not available. |
| PR-619 | Pan-DUB inhibitor | 1-20 (EC50) | A non-selective, reversible inhibitor of a broad range of deubiquitinases. |
| BAY 11-7082 | USP7, USP21, IKK | 0.19 (USP7), 0.96 (USP21), 10 (IKK) | Primarily known as an NF-κB inhibitor, but also inhibits some USPs. |
Experimental Protocols
To aid researchers in independently verifying the specificity of this compound or other inhibitors, we provide a detailed protocol for a biochemical deubiquitinase inhibitor screening assay.
Biochemical DUB Inhibitor IC50 Determination using a Fluorogenic Substrate
This protocol is adapted from commercially available USP20 inhibitor screening assay kits.
Materials:
-
Purified recombinant human USP20 enzyme
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine 110 or Ubiquitin-AMC)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Plate reader capable of fluorescence detection (e.g., Ex/Em = 485/528 nm for Rhodamine 110 or Ex/Em = 360/460 nm for AMC)
Procedure:
-
Reagent Preparation:
-
Prepare a 2x stock of USP20 enzyme in DUB assay buffer. The final concentration in the assay should be determined empirically to give a robust signal within the linear range of the instrument.
-
Prepare a 2x stock of the fluorogenic substrate in DUB assay buffer. The final concentration is typically at or below the Km for the enzyme.
-
Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute these stocks into DUB assay buffer to create a 4x final concentration stock.
-
-
Assay Protocol:
-
Add 5 µL of the 4x inhibitor solution to the assay plate wells. For control wells, add 5 µL of DUB assay buffer with the same percentage of DMSO.
-
Add 10 µL of the 2x USP20 enzyme solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 2x fluorogenic substrate solution to all wells.
-
Immediately begin kinetic reading of the fluorescence signal every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 30 minutes) and then read the fluorescence.
-
The rate of substrate cleavage is determined from the linear phase of the kinetic curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for DUB Inhibitor Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a DUB inhibitor.
Caption: Workflow for assessing DUB inhibitor specificity.
Simplified USP20 Signaling Pathway in NF-κB Regulation
USP20 has been shown to regulate the TNFα-induced NF-κB signaling pathway by deubiquitinating and stabilizing the scaffold protein p62.
Caption: USP20's role in the NF-κB signaling pathway.
Conclusion and Recommendations
This compound is a potent inhibitor of USP20 in biochemical assays. However, the lack of publicly available, comprehensive selectivity data makes it challenging to definitively assess its specificity. For researchers considering the use of this compound, it is highly recommended to:
-
Perform independent validation: Confirm the on-target potency of this compound against USP20 using the biochemical assay described above.
-
Assess selectivity: Whenever possible, profile the inhibitor against a panel of other DUBs, particularly those within the USP family, to determine its selectivity.
-
Utilize cellular target engagement assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound engages with USP20 in a cellular context.
-
Include appropriate controls: When using this compound in cell-based experiments, include negative controls such as a structurally similar but inactive compound, or utilize genetic approaches (e.g., USP20 knockout/knockdown) to validate that the observed phenotype is on-target.
The development of more highly selective and well-characterized inhibitors for USP20 will be crucial for advancing our understanding of its biological functions and its potential as a therapeutic target.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The emerging role of ubiquitin-specific protease 20 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Study: GSK2643943A and Other Inhibitors of the Ubiquitination Pathway
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway that governs protein degradation and signaling, making it a prime target for therapeutic intervention in a variety of diseases, including cancer. This guide provides a comparative analysis of GSK2643943A, a selective inhibitor of Ubiquitin Specific Peptidase 20 (USP20), with other prominent inhibitors targeting different stages of the ubiquitination pathway. The information presented herein is compiled from various scientific sources and is intended to provide an objective overview to aid in research and drug development efforts.
The Ubiquitination Pathway and Points of Inhibition
The ubiquitination cascade is a sequential enzymatic process involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which attach ubiquitin to substrate proteins. This process is reversed by deubiquitinating enzymes (DUBs). Inhibitors have been developed to target various components of this pathway, each with distinct mechanisms of action.
Comparative Analysis of Ubiquitination Pathway Inhibitors
The following table summarizes the biochemical potency of this compound and other selected inhibitors targeting various components of the ubiquitination pathway. It is important to note that the IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target | Class | IC50 | Reference Assay |
| This compound | USP20 | DUB Inhibitor | 160 nM | USP20/Ub-Rho [1][2][3] |
| MLN4924 (Pevonedistat) | NAE (E1) | E1 Inhibitor | ~10 nM | Cell-based |
| Bortezomib | 26S Proteasome (β5 subunit) | Proteasome Inhibitor | ~0.6 nM | Enzymatic |
| Carfilzomib | 26S Proteasome (β5 subunit) | Proteasome Inhibitor | ~5 nM | Enzymatic |
| PR-619 | Pan-DUBs | DUB Inhibitor | 1-20 µM (EC50) | Cell-free |
| b-AP15 | USP14/UCHL5 | DUB Inhibitor | 2.1 µM (Ub-AMC cleavage) | Enzymatic |
| ML364 | USP2 | DUB Inhibitor | 1.1 µM | Biochemical |
| P5091 | USP7 | DUB Inhibitor | 4.2 µM (EC50) | Cell-based |
| IU1 | USP14 | DUB Inhibitor | 4.7 µM | Enzymatic |
| Spautin-1 | USP10/USP13 | DUB Inhibitor | ~0.6-0.7 µM | Enzymatic |
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, this section outlines the general principles of the key experimental assays used to characterize these inhibitors.
Biochemical (In Vitro) Deubiquitinase Assays
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme. A common method involves the use of a fluorogenic ubiquitin substrate, such as Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC) or Ubiquitin-Rhodamine 110 (Ub-Rho).
Protocol Outline (Ub-AMC Assay): [4][5][6][7]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Reconstitute purified recombinant DUB enzyme (e.g., USP20) to a working concentration.
-
Prepare a stock solution of the Ub-AMC substrate.
-
Serially dilute the test inhibitor (e.g., this compound) to various concentrations.
-
-
Assay Procedure:
-
In a microplate, add the purified DUB enzyme to each well.
-
Add the diluted test inhibitor or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~360-380 nm, emission ~460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Deubiquitinase Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, no-wash immunoassay that can be adapted to measure DUB activity within cell lysates.[8][9][10]
Protocol Outline (AlphaLISA Assay): [8][9][10]
-
Cell Culture and Treatment:
-
Culture cells engineered to overexpress an epitope-tagged DUB (e.g., HA-tagged USP20).
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration.
-
-
Cell Lysis and Probe Incubation:
-
Lyse the cells to release the intracellular contents.
-
Incubate the cell lysate with a biotinylated, activity-based ubiquitin probe. In the absence of an inhibitor, the probe will covalently bind to the active DUB.
-
-
AlphaLISA Detection:
-
Add streptavidin-coated donor beads and anti-HA antibody-conjugated acceptor beads to the lysate.
-
If the DUB is active and bound to the probe, the donor and acceptor beads are brought into close proximity.
-
Upon laser excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
-
Data Analysis:
-
Measure the luminescent signal using a compatible plate reader.
-
A decrease in signal intensity corresponds to inhibition of DUB activity.
-
Calculate the IC50 value by plotting the signal against the inhibitor concentration.
-
In Vivo Xenograft Models of Oral Squamous Cell Carcinoma
Animal models are indispensable for evaluating the in vivo efficacy and therapeutic potential of drug candidates. For oral squamous cell carcinoma (OSCC), subcutaneous or orthotopic xenograft models in immunocompromised mice are commonly used.[11][12][13][14][15]
Protocol Outline (Subcutaneous Xenograft Model): [12][13][14][15]
-
Cell Culture: Culture human OSCC cell lines (e.g., SCC7, SCC9) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Harvest the OSCC cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume at regular intervals using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound.
-
Conclusion
This compound is a potent and selective inhibitor of USP20, representing a promising therapeutic agent for diseases such as oral squamous cell carcinoma. While direct head-to-head comparative data with a broad range of other ubiquitination pathway inhibitors is limited, the available information suggests its distinct mechanism of action and potential for targeted therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this compound and other modulators of the ubiquitin-proteasome system, which will be crucial for advancing novel therapeutics in this field.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Xenograft oral cancer tumor model [bio-protocol.org]
- 13. Establishment and Identification of Patient-Derived Xenograft Model for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of GSK2643943A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the deubiquitinating enzyme (DUB) inhibitor GSK2643943A, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. While specific disposal instructions for this compound are not publicly available, a comprehensive approach rooted in established guidelines for hazardous chemical waste provides a robust framework for its safe management.
At the core of safe disposal is the principle that all research chemicals, particularly novel compounds with incomplete toxicological profiles, should be treated as hazardous waste. This necessitates a multi-step process involving proper segregation, containment, labeling, and transfer to a certified waste management provider, typically coordinated through an institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Considerations
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. If handling the solid form, a fume hood should be utilized to prevent inhalation of any airborne particulates. In case of a spill, the area should be cordoned off and cleaned with appropriate absorbent materials, which must then also be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound, which is essential for its proper identification and handling.
| Property | Value | Source(s) |
| Molecular Formula | C17H12FN3 | [1][2] |
| Molecular Weight | 277.30 g/mol | [2] |
| CAS Number | 2449301-27-1 | [1][3] |
| IC50 for USP20/Ub-Rho | 160 nM | [2][4][5] |
| Solubility in DMSO | ≥ 125 mg/mL | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, encompassing the pure chemical, contaminated labware, and personal protective equipment (PPE). This is a general guideline, and researchers must consult their local EHS office for institution-specific procedures.[6][7][8]
-
Waste Identification and Segregation :
-
Identify as Hazardous Waste : All forms of this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves, absorbent pads), and spill cleanup debris, must be treated as hazardous chemical waste.[6]
-
Segregate at the Source : Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams. Keep it separate from liquid wastes unless it is part of a solution, in which case it should be collected in a designated liquid waste container.[8]
-
-
Preparing Waste for Disposal :
-
Solid Waste : Collect solid waste, such as unused compound and contaminated disposables, in a clearly labeled, compatible hazardous waste container. This is often a puncture-resistant container lined with a durable plastic bag.
-
Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used (e.g., DMSO).
-
Empty Containers : The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[6]
-
-
Labeling and Storage :
-
Hazardous Waste Label : Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Do not use abbreviations.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated and properly managed Satellite Accumulation Area within the laboratory. This area should be secure and away from general traffic.
-
-
Disposal :
-
Contact EHS : Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your institution's EHS office to schedule a pickup.
-
Professional Disposal : Do not attempt to dispose of this compound through standard trash or down the drain. It must be handled and disposed of by a licensed hazardous waste management company.
-
Visualizing Key Processes
To further clarify the procedural and biological aspects of working with this compound, the following diagrams illustrate the recommended disposal workflow and the compound's known signaling pathway.
Caption: A logical workflow for the safe disposal of this compound.
Caption: Mechanism of action of this compound as a USP20 inhibitor.
By adhering to these general best practices and, most importantly, consulting with local EHS professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 2449301-27-1 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | USP20 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling GSK2643943A
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the investigational deubiquitylating enzyme (DUB) inhibitor, GSK2643943A. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. Given that a comprehensive Safety Data Sheet (SDS) is not publicly available, a conservative approach to handling, based on best practices for potent research compounds, is strongly advised.
Quantitative Data Summary
Due to the limited availability of public data for this compound, this table summarizes the known information. Researchers should handle this compound with the assumption that it is potent and potentially hazardous.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2449301-27-1 | [1][2][3] |
| Molecular Formula | C₁₇H₁₂FN₃ | [1] |
| Molecular Weight | 277.30 g/mol | [4] |
| Appearance | Solid (assumed) | N/A |
| Solubility | Soluble in DMSO (55 mg/mL) | [4] |
| Storage Temperature | -20°C | [1][3] |
| Biological Activity | Inhibitor of deubiquitylating enzyme (DUB) USP20 with an IC₅₀ of 160 nM.[1][2][4][5][6][7] | |
| Purity | >98% | [2] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a robust barrier against skin contact. The outer glove can be removed and replaced immediately in case of a splash. |
| Eye and Face Protection | Safety glasses with side shields or tightly sealed safety goggles. A face shield should be worn when there is a splash hazard. | To protect the eyes from splashes and aerosols. |
| Body Protection | A disposable, long-sleeved, solid-front, back-closing laboratory coat. An additional chemically resistant apron is recommended for handling larger quantities or when there is a significant splash risk. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. | To prevent respiratory exposure to the powdered compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear and the tracking of contaminants outside the laboratory. |
Operational and Disposal Plans
A systematic workflow is critical for safely handling this compound.
Engineering Controls
-
Primary Engineering Control: All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Secondary Engineering Control: The laboratory should be equipped with readily accessible eyewash stations and safety showers.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, plastic-backed pads.
-
Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated weighing vessel.
-
Reconstitution: To prepare a stock solution, add the solvent (e.g., DMSO) to the vial containing the solid compound slowly and carefully to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate deactivating solution (if known) or 70% ethanol, followed by a neutral detergent. Dispose of all contaminated disposable materials as hazardous chemical waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Shoe covers and the outer pair of gloves should be removed first, followed by the lab coat, face shield/goggles, and inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, lab coats, absorbent pads, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any sharps, such as needles or pipette tips, used to handle this compound solutions must be disposed of in a designated sharps container for hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocols
Emergency Procedures: Chemical Spill
-
Immediate Area Evacuation: Alert personnel in the immediate vicinity and evacuate the area of the spill.
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don Appropriate PPE: Before re-entering the area to clean the spill, don the full PPE as described in Section 2, including respiratory protection.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with absorbent pads dampened with water to avoid raising dust.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
-
Decontamination: Working from the outside of the spill inward, carefully collect the absorbed material and any contaminated debris into a hazardous waste container. Clean the spill area with a detergent solution, followed by 70% ethanol.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional environmental health and safety office.
Visualizations
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Caption: Step-by-step operational workflow for safely handling this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | 2449301-27-1 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK2643943|USP20 inhibitor [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | USP20 inhibitor | Probechem Biochemicals [probechem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
